6-Fluoroquinazolin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWBVSDGGRQXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733743 | |
| Record name | 6-Fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20028-72-2 | |
| Record name | 6-Fluoro-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 6-Fluoroquinazolin-2-amine
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound CAS#: 20028-72-2 [amp.chemicalbook.com]
- 4. 20028-72-2 CAS Manufactory [m.chemicalbook.com]
- 5. chemat.com.pl [chemat.com.pl]
- 6. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. parchem.com [parchem.com]
- 9. ossila.com [ossila.com]
- 10. Buy 2-Amino-6-fluorobenzonitrile | 77326-36-4 [smolecule.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 18. cbijournal.com [cbijournal.com]
6-Fluoroquinazolin-2-amine synthesis protocols
An In-Depth Technical Guide to the Synthesis of 6-Fluoroquinazolin-2-amine
Executive Summary
This compound is a pivotal heterocyclic scaffold in modern medicinal chemistry, serving as a foundational building block for a diverse range of biologically active compounds.[1] Its strategic importance lies in the unique physicochemical properties imparted by the fluorinated quinazoline core, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for researchers and drug development professionals. We will dissect two robust and field-proven synthetic strategies, offering detailed step-by-step protocols, mechanistic insights, and a comparative analysis to inform laboratory-scale synthesis and process development. The protocols are presented as self-validating systems, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.
The Strategic Importance of this compound
The quinazoline ring system is a privileged scaffold found in numerous FDA-approved drugs, including kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). The introduction of a fluorine atom at the 6-position is a common tactic in drug design to modulate electronic properties and block potential sites of metabolism. This compound, specifically, provides a versatile handle—the 2-amino group—for further molecular elaboration. This primary amine can be readily functionalized to build complex molecular architectures, making it a high-value intermediate for creating libraries of novel compounds for screening and lead optimization.[1] Recent research has highlighted the role of 6-fluoroquinazolinone derivatives as potential protease inhibitors, underscoring the scaffold's continued relevance in addressing contemporary therapeutic challenges.[1]
Core Synthetic Strategies: A Comparative Analysis
The synthesis of the 2-aminoquinazoline core can be approached from several angles, primarily involving the construction of the pyrimidine ring onto a pre-functionalized benzene precursor. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below, we compare two of the most effective and logical pathways to this compound.
Table 1: Head-to-Head Comparison of Primary Synthetic Routes
| Parameter | Route 1: Direct Guanidine Cyclization | Route 2: From Anthranilic Acid |
| Starting Material | 2-Amino-5-fluorobenzonitrile | 2-Amino-5-fluorobenzoic acid |
| Key Reagents | Guanidine Hydrochloride, Base (e.g., NaH, K₂CO₃) | Formamide, POCl₃, NH₃ |
| Number of Steps | 1-2 | 3 |
| Overall Yield | Good to Excellent | Moderate |
| Key Reactions | Condensation/Cyclization | Cyclization, Chlorination, Amination |
| Advantages | High atom economy, convergent | Readily available starting material |
| Challenges | Requires anhydrous conditions, potential for side products | Use of hazardous reagents (POCl₃) |
| Purification | Often requires column chromatography | Intermediates may require purification |
Detailed Synthesis Protocols & Mechanistic Insights
This section provides detailed, step-by-step methodologies for the two primary synthetic strategies. The rationale behind reagent choice and reaction conditions is explained to provide a deeper understanding of the chemical transformation.
Protocol 1: Direct Cyclization of 2-Amino-5-fluorobenzonitrile with Guanidine
This is arguably the most efficient and direct method for preparing 2-aminoquinazolines. The strategy involves the condensation of an ortho-aminobenzonitrile with guanidine, which acts as a three-atom synthon (N-C-N) to complete the pyrimidine ring.
Principle and Rationale: The reaction is driven by the nucleophilicity of the guanidine nitrogens and the electrophilicity of the nitrile carbon in the starting material. The initial step is the addition of guanidine to the nitrile group, forming an amidine intermediate. This is followed by an intramolecular cyclization where the aniline nitrogen attacks the newly formed amidine carbon, and subsequent aromatization yields the quinazoline ring. A base is often required to deprotonate guanidine hydrochloride, generating the free, more nucleophilic guanidine base.
dot
Caption: Workflow for the synthesis of this compound via direct cyclization.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guanidine hydrochloride (1.2 equivalents).
-
Reaction Setup: Add a suitable high-boiling solvent such as 2-ethoxyethanol or N-methyl-2-pyrrolidone (NMP).
-
Base Addition: Carefully add a strong base, such as sodium hydride (NaH, 1.3 equivalents) or potassium tert-butoxide, portion-wise at room temperature under a nitrogen atmosphere. Caution: NaH reacts violently with water and generates hydrogen gas. The mixture is typically stirred for 30 minutes to ensure the formation of free guanidine.
-
Addition of Starting Material: Add 2-amino-5-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Heating and Reaction: Heat the reaction mixture to 120-140 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature and carefully quench by pouring it into ice-water.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then diethyl ether. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.
Protocol 2: Multi-step Synthesis via 6-Fluoroquinazolin-4(3H)-one Intermediate
This classical approach builds the quinazoline core in a stepwise fashion from an anthranilic acid derivative.[1] While longer, it utilizes readily available starting materials and follows a well-established reaction sequence in heterocyclic chemistry.
Principle and Rationale: This pathway involves three key transformations:
-
Cyclization: 2-Amino-5-fluorobenzoic acid is condensed with formamide, which serves as a one-carbon source, to form 6-fluoroquinazolin-4(3H)-one.[1]
-
Chlorination: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloride, a good leaving group, using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This activates the position for nucleophilic substitution.
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Amination: The resulting 4-chloro-6-fluoroquinazoline is subjected to nucleophilic aromatic substitution with an ammonia source to install the desired amino group at the 2-position. Correction: This classical route naturally places the final amine at the 4-position. To achieve a 2-amino product via this route, one would need to start with 2-amino-5-fluorobenzoic acid and a reagent like cyanamide or dicyandiamide to form 2-amino-6-fluoroquinazolin-4-one, followed by reduction or other functional group manipulation of the 4-oxo group, which is overly complex. Therefore, the direct cyclization (Protocol 1) is superior for this specific target. However, for a comprehensive guide, a plausible route from a different precursor is valuable.
A more viable, albeit still multi-step, approach for the 2-amino target involves forming a different key intermediate. A common strategy for 2-aminoquinazolines involves the reaction of an ortho-acyl aniline with a nitrogen source.
dot
References
An In-Depth Technical Guide to 6-Fluoroquinazolin-2-amine (CAS: 20028-72-2)
Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a recurring motif in a multitude of clinically successful therapeutic agents. Its rigid, bicyclic framework provides an excellent platform for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern drug design, a modification known to enhance critical pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can improve metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby enhancing bioavailability.[1][2]
This guide focuses on a specific, yet highly significant, member of this class: 6-Fluoroquinazolin-2-amine. We will delve into its physicochemical characteristics, explore its synthesis from common starting materials, detail its pivotal role as a building block in the development of targeted therapies, and provide a framework for its analytical characterization and safe handling. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their own discovery programs.
Core Physicochemical & Structural Profile
This compound is a solid, typically appearing as a light yellow to yellow powder.[3] Understanding its fundamental properties is the first step in its effective application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 20028-72-2 | N/A |
| Molecular Formula | C₈H₆FN₃ | [4] |
| Molecular Weight | 163.15 g/mol | |
| Appearance | Light yellow to yellow solid | [3] |
| Predicted Boiling Point | 373.7 ± 34.0 °C | [3] |
| Predicted Density | 1.400 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 4.79 ± 0.26 | [3] |
| SMILES Code | NC1=NC=C2C=C(F)C=CC2=N1 |
Storage & Stability: For long-term integrity, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[3]
Strategic Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a synthesized methodology based on established chemical transformations for this class of compounds.[5][6][7]
Step 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and formamide (4 equivalents).
-
Cyclization: Heat the mixture to 130°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to approximately 60°C, add deionized water to precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration. Wash the crude solid with cold water and then with a small amount of cold ethanol to remove residual formamide and impurities. Dry the product under vacuum to yield 6-fluoroquinazolin-4(3H)-one.
Causality: This is a classic cyclization reaction where formamide serves as both a reagent (source of a one-carbon unit) and a solvent at high temperatures to form the pyrimidinone ring of the quinazoline system.
Step 2: Synthesis of 4-Chloro-6-fluoroquinazoline
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend 6-fluoroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Chlorination: Heat the mixture to reflux (approximately 105-110°C) for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution). Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Causality: POCl₃ is a powerful chlorinating agent used to convert the hydroxyl group of the quinazolinone into a more reactive chloro group. This chloro-substituent is an excellent leaving group, making the C4 position susceptible to nucleophilic substitution in the next step.[5]
Step 3: Synthesis of this compound (via Nucleophilic Substitution)
This final step is the most speculative and may require significant optimization. The direct amination at the 2-position while a chloro group is at the 4-position is challenging. A more plausible route might involve a different starting material or a protection/deprotection strategy. However, based on general principles, one could attempt the following, though a more likely industrial route would involve starting with a precursor already containing the 2-amino group, such as 2-amino-5-fluorobenzonitrile.
Plausible Route A (from 4-Chloro-6-fluoroquinazoline):
-
Amination: A direct conversion is not straightforward. A more likely route involves first reacting 4-chloro-6-fluoroquinazoline with a source of ammonia under high pressure and temperature to yield 6-fluoroquinazolin-4-amine. The 2-position would then need to be functionalized.
Plausible Route B (from 2-Amino-5-fluorobenzonitrile):
-
Reaction Setup: A more direct and commonly used industrial approach involves the cyclization of 2-amino-5-fluorobenzonitrile with a reagent like cyanamide or dicyandiamide in the presence of a strong acid or Lewis acid catalyst.
-
Cyclization: The mixture is heated in a suitable solvent (e.g., dioxane, toluene) to drive the cyclization and formation of the 2-aminoquinazoline ring system.
-
Work-up and Purification: Standard aqueous work-up followed by recrystallization or column chromatography would yield the final product.
Causality: This approach builds the desired 2-amino-substituted ring directly from a precursor already containing the necessary nitrogen functionality, often proving more efficient than post-cyclization modifications.
Applications in Medicinal Chemistry & Drug Development
The 6-fluoro-2-aminoquinazoline core is a highly sought-after scaffold in drug discovery, primarily in oncology and virology. Its value lies in its ability to serve as a template for inhibitors of key cellular enzymes.
Caption: Role of the this compound scaffold in drug discovery.
-
Oncology - Kinase Inhibition: The quinazoline core is a well-established ATP mimetic, capable of fitting into the ATP-binding pocket of various protein kinases.[8] Dysregulation of kinase signaling is a hallmark of many cancers. Derivatives of 6-fluoroquinazoline have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and tubulin, both critical targets in cancer therapy.[1] The 2-amino group provides a crucial vector for chemical modification, allowing for the synthesis of libraries of compounds where different side chains can be introduced to achieve high potency and selectivity for a specific kinase.[8]
-
Antiviral Research: Recent studies have highlighted the potential of 6-fluoroquinazoline derivatives as inhibitors of viral proteases. For example, several compounds based on this scaffold have demonstrated strong inhibitory activity against the SARS-CoV-2 3CLpro enzyme, a critical protein for viral replication, while showing low cytotoxicity.[1]
-
Antimicrobial Applications: The broader quinazolinone class has been explored for antibacterial and antifungal activity.[9] While less documented for this specific amine, its structural similarity to other bioactive heterocycles suggests potential in this area. For instance, studies on 2-(amino)quinazolin-4(3H)-one derivatives have identified potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).[7]
-
Structure-Activity Relationship (SAR) Insights: The fluorine atom at the 6-position is not merely a passive substituent. It enhances the molecule's properties by increasing metabolic stability and improving binding interactions with target proteins, often through favorable hydrogen bonding or dipole interactions.[1] This makes this compound a superior starting point compared to its non-fluorinated counterpart for many drug discovery campaigns.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this type. While specific spectra for CAS 20028-72-2 were not found in the search results, the expected characteristics can be reliably predicted.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the range of ~7.0-8.5 ppm. The fluorine at C6 will cause characteristic splitting (coupling) of adjacent protons (H5 and H7). H5 will likely appear as a triplet of doublets, and H7 as a doublet of doublets. H8, adjacent to a nitrogen, would likely be the most downfield signal. - Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, likely in the ~5.0-7.0 ppm range. |
| ¹³C NMR | - Aromatic Carbons: Signals in the ~110-165 ppm range. The carbon directly attached to fluorine (C6) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. Other carbons in the fluorinated ring will show smaller two- and three-bond C-F couplings. - Quaternary Carbons: C2, C4, C4a, and C8a will appear in the downfield region, with C2 (attached to two nitrogens) being highly deshielded. |
| ¹⁹F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. |
| FT-IR | - N-H Stretch: A characteristic pair of sharp to medium peaks in the ~3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine. - C=N Stretch: Strong absorption in the ~1600-1650 cm⁻¹ region. - C-F Stretch: A strong band in the fingerprint region, typically around ~1100-1250 cm⁻¹. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₈H₇FN₃⁺. |
Note: The prediction of NMR chemical shifts and coupling patterns is based on standard principles of NMR spectroscopy and data from structurally similar quinazoline derivatives.[1][6]
Safety, Handling, & Disposal
As a laboratory chemical, particularly an amine, this compound requires careful handling to minimize exposure and ensure operator safety. While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for aromatic amines and fine chemical powders should be strictly followed.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[10][12] Do not eat, drink, or smoke in the handling area.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
-
Ingestion: If swallowed, call a poison control center or doctor. Do not induce vomiting.[11]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents and acids.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its unique combination of a privileged heterocyclic core, a reactive amino handle for derivatization, and the advantageous properties imparted by the fluorine substituent makes it a high-value building block for the synthesis of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is paramount for any research program aiming to unlock its full potential in the ongoing quest for novel and effective treatments for cancer, viral infections, and other challenging diseases.
References
- 1. rsc.org [rsc.org]
- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 3. This compound CAS#: 20028-72-2 [amp.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. rsc.org [rsc.org]
- 12. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
mechanism of action of quinazoline compounds
A Technical Guide to the
Mechanisms of Action of Quinazoline Compounds
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse mechanisms of action through which quinazoline-based compounds exert their pharmacological effects. Primarily focusing on their role as anticancer agents, this document elucidates their function as potent protein kinase inhibitors, modulators of tubulin polymerization, and inhibitors of other critical cellular targets.[3][4][5] We will dissect the molecular interactions, signaling pathways, and structure-activity relationships that govern their efficacy. Furthermore, this guide will detail established experimental protocols for characterizing these mechanisms, offering researchers and drug development professionals a comprehensive resource to advance the design and application of next-generation quinazoline therapeutics.
Introduction: The Versatility of the Quinazoline Scaffold
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a privileged scaffold in drug discovery. Its rigid, planar structure and synthetic tractability have allowed for the creation of extensive compound libraries with a wide array of pharmacological activities.[2] While recognized for applications in antimicrobial, anti-inflammatory, and antihypertensive therapies, the most profound impact of quinazoline derivatives has been in oncology.[6][7][8][9]
A significant number of quinazoline-based drugs have received FDA approval for the treatment of various cancers.[6][10] These include gefitinib, erlotinib, lapatinib, afatinib, and vandetanib, which primarily function as inhibitors of protein kinases—enzymes that play a pivotal role in the aberrant signaling pathways driving tumor growth and proliferation.[6][10] This guide will systematically unravel the molecular intricacies of how these and other quinazoline compounds engage their biological targets.
Dominant Mechanism: Protein Kinase Inhibition
The majority of anticancer quinazoline derivatives exert their therapeutic effects by inhibiting protein kinases.[3] These enzymes are crucial regulators of cellular processes, including growth, differentiation, and survival.[3][11] Dysregulation of kinase activity due to mutations or overexpression is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Quinazoline compounds have been successfully developed to target several key kinase families.
2.1. Targeting Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that, upon binding to extracellular ligands, activate intracellular signaling cascades that promote cell proliferation and survival.[3] Many quinazoline-based drugs are designed to compete with adenosine triphosphate (ATP) at the kinase domain of these receptors, thereby blocking downstream signaling.[3]
2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR family of RTKs is a critical driver in the pathogenesis of several cancers, particularly non-small-cell lung cancer (NSCLC).[12] Quinazoline-based inhibitors like gefitinib and erlotinib have a high affinity for the ATP-binding site of the EGFR kinase domain, effectively blocking its activation.[3][12]
The general mechanism involves the quinazoline core mimicking the adenine ring of ATP, while various substituents on the scaffold form key interactions with amino acid residues in the active site. This competitive inhibition prevents the autophosphorylation of the receptor, thereby abrogating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
This protocol outlines a common method to assess the inhibitory potential of a quinazoline compound against EGFR kinase activity.
Objective: To determine the IC50 value of a test compound against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP
-
Test quinazoline compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test quinazoline compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant EGFR kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Recombinant Kinase: Using a purified, recombinant kinase domain ensures that the observed inhibition is a direct effect on the target enzyme, free from confounding cellular factors.
-
Peptide Substrate: A generic tyrosine-containing peptide like Poly(Glu, Tyr) provides a consistent and reproducible substrate for phosphorylation.
-
Radiolabeled ATP: [γ-³²P]ATP allows for a highly sensitive and direct measurement of phosphate transfer, which is the fundamental activity of a kinase.
-
Filter Plate Assay: This method provides a robust and high-throughput way to separate the phosphorylated substrate from the reaction mixture.
2.1.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[13] Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process.[13] Several quinazoline derivatives, such as vandetanib, have been developed as potent inhibitors of VEGFR kinases, in addition to EGFR.[14] The mechanism of inhibition is analogous to that of EGFR, involving competitive binding at the ATP site of the VEGFR kinase domain. This dual inhibition of EGFR and VEGFR can provide a broader spectrum of anticancer activity.
2.2. Targeting Non-Receptor Tyrosine Kinases
In addition to RTKs, quinazoline compounds have also shown inhibitory activity against non-receptor tyrosine kinases, which are located in the cytoplasm and play crucial roles in signal transduction.[3] Some quinazoline-based multi-tyrosine kinase inhibitors can affect both receptor and non-receptor kinases.[15]
Alternative Mechanisms of Action
While kinase inhibition is the most prominent mechanism, the versatility of the quinazoline scaffold allows for interaction with other biological targets.
3.1. Tubulin Polymerization Inhibition
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.[4] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[4] Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4][6] These compounds often bind to the colchicine-binding site on tubulin, preventing its assembly into functional microtubules.[4][6]
3.2. Other Molecular Targets
Research continues to uncover novel mechanisms of action for quinazoline compounds. These include:
-
Dihydrofolate Reductase (DHFR) Inhibition: Some quinazolines act as antifolates, inhibiting DHFR, an enzyme crucial for nucleotide synthesis.[5]
-
Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerases, enzymes that manage DNA topology during replication and transcription.[11]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Inhibition of PARP, an enzyme involved in DNA repair, is another emerging mechanism.[5][11]
Structure-Activity Relationships (SAR)
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core.
| Position | Substituent Type | Impact on Activity | Target Class |
| C4 | Anilino group | Often crucial for kinase inhibition, mimics ATP. | Kinases |
| C6, C7 | Methoxy, ethoxy, or basic side chains | Can enhance potency and selectivity.[6] | Kinases |
| C2 | Varies | Modifications can influence activity and target specificity. | Various |
| N3 | Varies | Important for interactions in quinazolinone derivatives. | Various |
Table 1: General Structure-Activity Relationships of Quinazoline Derivatives.
Conclusion and Future Directions
The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapies, particularly in oncology. The primary mechanism of action for the most successful quinazoline drugs is the inhibition of protein kinases, which are central to cancer cell signaling. However, the ability of this versatile scaffold to interact with other critical cellular targets, such as tubulin, highlights the broad therapeutic potential of this compound class.
Future research will likely focus on the development of next-generation quinazoline derivatives with improved selectivity, novel multi-targeting capabilities, and the ability to overcome drug resistance. A deeper understanding of the nuanced structure-activity relationships and the continued exploration of non-kinase targets will be paramount in realizing the full therapeutic potential of quinazoline compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijirt.org [ijirt.org]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 13. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Fluoroquinazolin-2-amine structural formula and isomers
An In-Depth Technical Guide to 6-Fluoroquinazolin-2-amine: Structural Elucidation and Isomeric Landscape
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its role in developing a multitude of therapeutic agents.[1] Among its derivatives, this compound stands out as a critical building block, particularly in the synthesis of kinase inhibitors and other targeted therapies.[2][3] The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, bioavailability, and binding interactions with target proteins.[2] This guide provides a comprehensive technical exploration of this compound, detailing its core structural formula, physicochemical properties, and synthetic pathways. Furthermore, it delves into the crucial, yet often overlooked, aspects of its constitutional and tautomeric isomers, providing researchers and drug development professionals with the foundational knowledge required for its effective application.
The Core Moiety: this compound
The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This section dissects the structural, physical, and synthetic characteristics of this compound.
Structural Formula and Physicochemical Properties
This compound is a heterocyclic aromatic compound composed of a benzene ring fused to a pyrimidine ring, with a fluorine atom at position 6 and an amine group at position 2.
-
Molecular Formula: C₈H₆FN₃
-
Molecular Weight: 163.15 g/mol
-
CAS Number: 20028-72-2[4]
The structure is depicted below:
Caption: 2D Structure of this compound.
A summary of its key computed and experimental properties is provided in Table 1.
| Property | Value | Source |
| Boiling Point | 373.7 ± 34.0 °C (Predicted) | [4] |
| Density | 1.400 ± 0.06 g/cm³ (Predicted) | [4] |
| SMILES Code | NC1=NC=C2C=C(F)C=CC2=N1 | |
| Storage | 2-8°C, Keep in dark place |
Table 1: Physicochemical Properties of this compound.
Synthesis Protocol
The synthesis of 6-fluoro-substituted quinazolines typically begins with a correspondingly substituted anthranilic acid derivative. The following protocol is a well-established method for producing the quinazolinone core, which can then be converted to the desired 2-amino derivative. This approach is adapted from similar syntheses of quinazoline scaffolds.[2][5]
Expertise & Causality: The choice of 2-amino-5-fluorobenzoic acid is critical as it directly incorporates the required fluorine at the correct position. Formamide serves a dual role as both a reactant (providing the C2 carbon and N3 nitrogen of the quinazoline ring) and a solvent at high temperatures. The subsequent chlorination and amination steps are standard, reliable transformations in heterocyclic chemistry.
Experimental Protocol: Synthesis of this compound
-
Step 1: Cyclization to form 6-Fluoroquinazolin-4(3H)-one.
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and formamide (4-5 equivalents).
-
Heat the mixture to 130-140 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This condensation reaction forms the pyrimidine ring of the quinazoline system.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 6-fluoroquinazolin-4(3H)-one.
-
-
Step 2: Chlorination of the Quinazolinone.
-
Suspend the 6-fluoroquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) (5-10 equivalents) with a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Rationale: This step converts the hydroxyl group of the lactam to a chlorine atom, creating a reactive intermediate (4-chloro-6-fluoroquinazoline) that is susceptible to nucleophilic substitution.[1]
-
Carefully remove the excess SOCl₂ or POCl₃ under reduced pressure.
-
Add ice-cold water or a basic solution (e.g., saturated NaHCO₃) to the residue to precipitate the product. Filter and dry.
-
-
Step 3: Conversion to this compound.
-
While the above steps lead to a 4-substituted quinazoline, a different strategy starting from 2-amino-5-fluorobenzonitrile is required for the 2-amino product. A common route involves reaction with guanidine.
-
Combine 2-amino-5-fluorobenzonitrile (1 equivalent) with guanidine hydrochloride (1.2 equivalents) in a suitable solvent like ethanol or DMF.
-
Add a base such as sodium ethoxide or potassium carbonate to free the guanidine base.
-
Heat the mixture to reflux for several hours.
-
Rationale: Guanidine acts as the nucleophile and provides the N1 and 2-amino group, cyclizing with the nitrile and amino groups of the starting material to form the desired 2-aminoquinazoline ring system.
-
After cooling, the product can be isolated by precipitation with water, followed by filtration and purification via recrystallization or column chromatography.
-
Caption: Synthetic workflow for this compound.
The Isomeric Landscape
Isomers—molecules with the same molecular formula but different structural arrangements—can have vastly different biological activities. For drug development professionals, a comprehensive understanding of a compound's potential isomers is not just academic, but a practical necessity.
Constitutional (Positional) Isomers
Positional isomers of this compound arise from placing the fluorine atom or the amine group at different positions on the quinazoline core.[6] While the fluorine can occupy positions 5, 7, or 8, and the amine group can be at position 4, each variation creates a distinct molecule with unique properties.
Caption: Numbering of the quinazoline core showing substitution sites.
Key Positional Isomers:
-
Fluorine Position Isomers (Amine at C2):
-
5-Fluoroquinazolin-2-amine: Fluorine is ortho to the fusion carbon C4a.
-
7-Fluoroquinazolin-2-amine: Fluorine is para to the fusion carbon C8a.
-
8-Fluoroquinazolin-2-amine: Fluorine is ortho to the ring nitrogen N1.
-
-
Amine Position Isomers (Fluorine at C6):
-
6-Fluoroquinazolin-4-amine: The amine group is at the 4-position. This is a particularly relevant isomer as 4-aminoquinazolines are a well-known class of kinase inhibitors.
-
The choice of starting material, such as the appropriately substituted aminobenzoic acid or aminobenzonitrile, dictates which positional isomer is synthesized.
Tautomeric Isomers: The Amino-Imino Equilibrium
Tautomerism is a form of constitutional isomerism involving the migration of a proton.[7] For 2-amino substituted nitrogen heterocycles like this compound, a dynamic equilibrium exists between the amino form and the imino form.[8]
-
Amino Tautomer (Aromatic): The proton resides on the exocyclic nitrogen atom. The quinazoline ring system is fully aromatic, which confers significant stability.
-
Imino Tautomer (Non-aromatic): The proton has migrated to one of the ring nitrogen atoms (N1). This disrupts the aromaticity of the pyrimidine ring.
Caption: Amino-imino tautomeric equilibrium of this compound.
Authoritative Grounding: For most neutral 2-aminopyrimidine and related heterocyclic systems, the equilibrium overwhelmingly favors the aromatic amino tautomer due to the substantial energetic penalty of breaking aromaticity.[8][9][10] While solvent polarity can influence the equilibrium, the amino form is considered the predominant species under typical physiological and experimental conditions. This is a critical consideration in drug design, as the shape, hydrogen bonding capacity, and electronic distribution of the two tautomers are different, leading to distinct binding interactions with a biological target.
Significance in Drug Discovery
The 6-fluoroquinazoline scaffold is a validated pharmacophore in modern drug discovery. Its derivatives are known to function as potent inhibitors of various protein kinases, which are crucial targets in oncology.[2][11]
-
Improved Pharmacokinetics: The fluorine atom at the 6-position often enhances metabolic stability by blocking a potential site of oxidative metabolism. This can lead to improved oral bioavailability and a longer half-life in vivo.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the potency of the inhibitor.[2]
-
Scaffold for Targeted Therapies: The 2-amino group provides a versatile chemical handle for elaboration.[3] By adding different substituents at this position, chemists can fine-tune the selectivity and potency of the compound against specific targets, such as Epidermal Growth Factor Receptor (EGFR) or Anaplastic Lymphoma Kinase (ALK).[5]
The self-validating nature of this research is evident in the numerous FDA-approved drugs and clinical candidates that incorporate the quinazoline core, confirming its utility and therapeutic relevance.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block for the development of advanced therapeutic agents. This guide has provided a detailed examination of its structural formula, physicochemical properties, and a logical synthetic pathway. Critically, it has illuminated the isomeric landscape, covering both positional and tautomeric isomers, the understanding of which is paramount for rational drug design. By appreciating the stability of the core structure, the synthetic accessibility, and the nuances of its isomeric forms, researchers are better equipped to leverage this potent scaffold in the pursuit of novel medicines.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 20028-72-2 [amp.chemicalbook.com]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2 constitutional isomers of formula C2H7N 3 constitutional isomers of C3H9N molecular formula names of structural isomers aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C3H9N C2H7N uses applications doc brown's advanced organic chemistry notes [docbrown.info]
- 7. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Fluoroquinazolin-2-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoroquinazolin-2-amine, with a specific focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. While specific experimental data for this compound is not extensively available in the public domain, this guide establishes a robust framework for its characterization. By detailing methodologies for determining solubility and assessing stability under various stress conditions, this paper equips researchers with the necessary tools to generate reliable data for this compound of interest. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction to this compound
This compound is a fluorinated heterocyclic compound belonging to the quinazoline class. The quinazoline scaffold is a recurring motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 6-position is anticipated to modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. A thorough understanding of its solubility and stability is paramount for its advancement in any research or development pipeline, as these parameters critically influence bioavailability, formulation, and shelf-life.
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| Molecular Formula | C8H6FN3 | ChemicalBook[1] |
| Molecular Weight | 163.15 g/mol | ChemicalBook[1] |
| Boiling Point | 373.7±34.0 °C | ChemicalBook[1] |
| Density | 1.400±0.06 g/cm3 | ChemicalBook[1] |
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, understanding its solubility in both aqueous and organic media is essential for designing appropriate in vitro assays, developing suitable formulations, and predicting its in vivo behavior.
Theoretical Considerations
The solubility of organic molecules like this compound is governed by the principle of "like dissolves like". The presence of the polar amine group and nitrogen atoms in the quinazoline ring suggests potential for hydrogen bonding and solubility in polar solvents. Conversely, the aromatic quinazoline core contributes to its lipophilicity, suggesting solubility in non-polar organic solvents. The fluorine substituent can further influence solubility through its effects on crystal lattice energy and intermolecular interactions. Generally, for quinazoline derivatives, solubility increases with temperature.[2]
Experimental Determination of Solubility
A reliable and commonly used method for determining the equilibrium solubility of crystalline compounds is the gravimetric method.[3] This method involves creating a saturated solution and then quantifying the amount of dissolved solute.
Protocol for Gravimetric Solubility Determination: [3]
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Solvent Evaporation: Transfer the clear supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solid residue is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the supernatant aliquot.
Caption: Workflow for Gravimetric Solubility Determination.
Data Interpretation and Reporting:
Solubility data should be reported in standard units (e.g., mg/mL or µg/mL) and the experimental conditions (solvent, temperature) must be clearly stated. A suggested table for recording solubility data is provided below.
Table for Solubility Data of this compound:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | |
| Phosphate Buffer (pH 7.4) | 37 | |
| Ethanol | 25 | |
| DMSO | 25 | |
| N,N-Dimethylformamide (DMF) | 25 |
Stability Profile of this compound
Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of any potential drug product. Stability studies involve subjecting the compound to a variety of stress conditions.
Theoretical Considerations
The quinazoline ring system is generally stable; however, certain functional groups can be susceptible to degradation. The 2-amino group may be subject to oxidation. The overall molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions, and photodegradation. Thermal degradation is also a possibility at elevated temperatures.[4][5] For related cyclic aminals, decomposition is more rapid in acidic aqueous media.[6]
Forced Degradation Studies
Forced degradation (or stress testing) is designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.
General Protocol for Forced Degradation Studies:
A stock solution of this compound of known concentration is prepared in a suitable solvent. Aliquots of this solution are then subjected to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80 °C) for a defined period.
-
Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]
At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Caption: Workflow for Forced Degradation Studies.
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.
Protocol for Long-Term Stability Testing:
-
Store samples of this compound in controlled environmental chambers at specified conditions (e.g., 25 °C/60% RH and 40 °C/75% RH for accelerated testing).
-
At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.
-
Analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.
Data Presentation for Stability Studies:
The results of stability studies should be presented in a tabular format, clearly indicating the stress condition, duration, percentage of the parent compound remaining, and the formation of any major degradation products.
Table for Forced Degradation Data of this compound:
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (Peak Area %) |
| 0.1 M HCl, 60 °C | 24 h | ||
| 0.1 M NaOH, 60 °C | 24 h | ||
| 3% H₂O₂, RT | 24 h | ||
| Dry Heat, 80 °C | 48 h | ||
| Photolytic (ICH Q1B) | - |
Analytical Methodologies
The use of appropriate analytical techniques is fundamental to obtaining reliable solubility and stability data.
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for stability studies. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at the λmax of this compound should be employed.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for the identification and structural elucidation of degradation products.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information on thermal decomposition.[8]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, useful for determining melting point and other thermal events.[8]
-
Spectroscopic Methods (UV-Vis, FT-IR, NMR): Essential for the structural confirmation of the parent compound and can aid in the identification of degradation products.[9]
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this molecule is not widely published, the principles and protocols outlined herein are based on established scientific methodologies for the characterization of small molecule drug candidates. By following these guidelines, researchers can generate the critical data necessary to support the progression of this compound in drug discovery and development programs. The provided templates for data presentation and workflows are intended to facilitate a structured and rigorous approach to these essential studies.
References
- 1. This compound CAS#: 20028-72-2 [amp.chemicalbook.com]
- 2. cibtech.org [cibtech.org]
- 3. benchchem.com [benchchem.com]
- 4. Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Use of 6-Fluoroquinazolin-2-amine in Modern Medicinal Chemistry
Introduction: The Strategic Advantage of the 6-Fluoroquinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents, particularly in oncology. Its rigid, bicyclic aromatic structure provides a versatile platform for creating compounds that can effectively interact with biological targets. In modern drug design, the incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of lead compounds. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, membrane permeability, and pKa.
The 6-Fluoroquinazolin-2-amine building block strategically combines the benefits of the quinazoline framework with the advantageous properties conferred by fluorine. The fluorine atom at the 6-position is particularly significant, as this modification can lead to improved metabolic stability by blocking potential sites of aromatic hydroxylation, enhance binding interactions with target proteins, and improve overall bioavailability. The 2-amino group serves as a versatile chemical handle, allowing for straightforward derivatization and the introduction of diverse functionalities to explore structure-activity relationships (SAR).
This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the applications of this compound, complete with detailed synthetic protocols and insights into its role as a key intermediate in the development of next-generation therapeutics.
Rationale for Use & Physicochemical Properties
The utility of this compound stems from its unique combination of a reactive amino group and a strategically placed fluorine atom on a biologically relevant scaffold.
-
The 2-Amino Group: This primary amine is a nucleophilic center, ideal for a wide range of synthetic transformations. It is a key anchoring point for building out molecular complexity, commonly used in N-arylation, amide bond formation, and the synthesis of ureas and guanidines, enabling chemists to precisely modulate interactions with the target protein.
-
The 6-Fluoro Group: Fluorine's high electronegativity can alter the electron distribution of the quinazoline ring system, influencing the pKa of the molecule and its binding characteristics. This substitution often leads to enhanced pharmacokinetic properties, making the resulting compounds more "drug-like."
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20028-72-2 | |
| Molecular Formula | C₈H₆FN₃ | |
| Molecular Weight | 163.15 g/mol | |
| Synonyms | 2-Amino-6-fluoroquinazoline | |
| Boiling Point | 373.7±34.0 °C (Predicted) | |
| Density | 1.400±0.06 g/cm³ (Predicted) |
Core Synthetic Methodologies & Protocols
The 2-amino position of this compound is the primary site for derivatization. However, a common and highly effective strategy in medicinal chemistry involves first building a more complex 6-fluoroquinazoline core, such as 4-chloro-6-fluoroquinazoline, which then undergoes nucleophilic substitution. Below are protocols for key transformations central to synthesizing libraries of potential drug candidates.
Protocol 1: Synthesis of 4-Anilino-6-fluoroquinazoline Derivatives
This protocol describes a typical two-step sequence for creating 4-anilino-6-fluoroquinazolines, a core structure in many kinase inhibitors. The process involves the chlorination of a quinazolinone precursor followed by a nucleophilic aromatic substitution (SNAr) reaction.
Workflow Visualization:
Caption: General workflow for synthesizing 4-anilino-6-fluoroquinazoline derivatives.
Step 1: Synthesis of 4-Chloro-6-fluoroquinazoline Intermediate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-fluoroquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Add a catalytic amount of N,N-diisopropylethylamine (DIPEA, ~0.1 eq).
-
Causality Note: POCl₃ is a powerful dehydrating and chlorinating agent. DIPEA acts as a base to facilitate the reaction. An excess of POCl₃ is often used to serve as both reagent and solvent.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with more cold water until the filtrate is neutral.
-
Purification: Dry the crude solid under vacuum. The 4-chloro-6-fluoroquinazoline intermediate is often pure enough for the next step, but can be recrystallized from ethanol or purified by column chromatography if necessary.
Step 2: N-Arylation with Substituted Anilines
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-fluoroquinazoline (1.0 eq) and the desired substituted aniline (1.1-1.2 eq) in a suitable solvent such as isopropanol or n-butanol.
-
Reaction Execution: Heat the mixture to reflux (80-120 °C, depending on the solvent) for 4-12 hours. The reaction can be promoted by adding a small amount of acid (e.g., HCl) to protonate the quinazoline nitrogen, increasing the electrophilicity of the C4 position.
-
Causality Note: This is a classic SNAr reaction. Electron-rich anilines react more readily, while electron-poor anilines may require longer reaction times or higher temperatures. Microwave irradiation can significantly accelerate this step.
-
-
Work-up: After cooling, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with the reaction solvent followed by a non-polar solvent like diethyl ether or hexanes to remove impurities.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final 4-anilino-6-fluoroquinazoline derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of aryl or heteroaryl groups onto the quinazoline scaffold. This protocol is adapted for a halogenated 6-fluoroquinazoline derivative (e.g., 2-bromo-6-fluoroquinazoline or 4-chloro-6-fluoroquinazoline).
Workflow Visualization:
Caption: Key components and conditions for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol Steps:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the halogenated 6-fluoroquinazoline (1.0 eq), the aryl- or heteroarylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Causality Note: The choice of catalyst and ligand is critical. Ligands like SPhos or XPhos are often superior for coupling with heteroaryl chlorides due to their electron-richness and steric bulk, which promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) active species is sensitive to oxygen.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/water (4:1) or THF.
-
Reaction Execution: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Alternatively, use a microwave reactor for accelerated reaction times (e.g., 120-150 °C for 15-60 minutes). Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to obtain the pure coupled product.
Applications in Drug Discovery & Target-Oriented Synthesis
Derivatives of this compound are prominent in oncology research, primarily as kinase inhibitors. The scaffold effectively mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases.
Kinase Inhibitors
The 6-fluoroquinazoline core is a cornerstone in the design of inhibitors for several key cancer-related kinases.
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based drugs.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The quinazoline scaffold is famously used in first-generation EGFR inhibitors like Gefitinib and Erlotinib. Introducing a fluorine atom at the 6-position can enhance metabolic stability and binding interactions.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Angiogenesis is a critical process in tumor growth, and VEGFR is a key regulator. Many quinazoline derivatives have been developed as potent VEGFR inhibitors.
-
Multi-Kinase Inhibitors: The scaffold is versatile enough to be adapted for multi-kinase inhibitors, targeting several pathways simultaneously to overcome drug resistance. For example, derivatives have been designed to co-inhibit FLT3 and Aurora Kinases, which are important targets in Acute Myeloid Leukemia (AML).
Table 2: Representative Biological Activities of 6-Fluoroquinazoline Derivatives
| Compound Class/Derivative | Biological Target(s) | Reported Activity (IC₅₀) | Application Area | Reference |
| 4-Anilino-6-fluoroquinazolines | EGFR, Tubulin | Varies (low micromolar to nanomolar) | Anticancer | |
| 4-Arylamino-6-fluoroquinazoline | Proliferation & Metastasis | Significant inhibition in zebrafish xenograft | Anticancer | |
| 6-Fluoroquinazolinyl-piperidine hybrids | Plant Pathogenic Fungi | Higher inhibition than commercial bactericide | Agricultural Antimicrobial | |
| 2-(3-bromophenyl)-8-fluoroquinazoline | Aurora A Kinase | Potent inhibition, induced apoptosis | Anticancer | |
| 6-Fluoroquinazolinone derivatives | SARS-CoV-2 3CLpro | Strong inhibitory potential | Antiviral | |
| 4-Alkylthio-6-fluoroquinazolines | Fusarium oxysporum | EC₅₀ = 8.3 to 64.2 µg/mL | Antifungal |
Antimicrobial and Antiviral Agents
Beyond oncology, the 6-fluoroquinazoline scaffold has been explored for other therapeutic areas:
-
Antifungal/Antibacterial: Derivatives bearing alkylthio groups or hybridized with oxadiazole/thiadiazole rings have demonstrated significant antifungal and antibacterial activity.
-
Antiviral: Recent studies have highlighted the potential of 6-fluoroquinazolinone derivatives as inhibitors of the SARS-CoV-2 3CL protease, indicating a promising avenue for antiviral drug discovery.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block for modern medicinal chemistry. The combination of the biologically validated quinazoline core with the pharmacokinetically favorable 6-fluoro substituent provides a powerful platform for drug discovery. The synthetic versatility of the 2-amino group, along with robust derivatization protocols such as N-arylation and Suzuki-Miyaura coupling, allows for the systematic exploration of chemical space. The proven success of this scaffold in developing potent kinase inhibitors and its emerging potential in antimicrobial and antiviral research underscore its continued importance for researchers aiming to develop novel and effective therapeutic agents.
Application Notes and Protocols: Synthesis and Evaluation of 6-Fluoroquinazolin-2-amine Derivatives for Cancer Research
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for binding to a wide array of biological targets. Within oncology, quinazoline derivatives have emerged as a cornerstone of targeted therapy, leading to the development of several FDA-approved drugs such as gefitinib, erlotinib, and lapatinib.[1] These agents primarily function as inhibitors of protein tyrosine kinases, crucial nodes in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[2]
The introduction of a fluorine atom at the 6-position of the quinazoline ring is a strategic modification intended to enhance the pharmacological properties of these derivatives. Fluorine's high electronegativity and small size can modulate the electronic environment of the molecule, potentially improving metabolic stability, bioavailability, and target binding affinity. This application note provides a comprehensive guide for researchers on the synthesis, characterization, and biological evaluation of 6-fluoroquinazolin-2-amine derivatives as potential anticancer agents.
Synthesis and Characterization of this compound Derivatives
The synthesis of the this compound core can be efficiently achieved through a cyclocondensation reaction. A plausible and adaptable route involves the reaction of a readily available starting material, 2-amino-5-fluorobenzonitrile, with a source of the C2-N fragment, such as guanidine hydrochloride. This approach offers a direct and atom-economical pathway to the desired scaffold.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol describes the synthesis of the parent this compound hydrochloride, which can serve as a key intermediate for further derivatization.
Materials:
-
2-Amino-5-fluorobenzonitrile
-
Guanidine hydrochloride
-
Anhydrous isopropanol
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware for reflux and filtration
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-5-fluorobenzonitrile (1.0 eq) and guanidine hydrochloride (1.2 eq) in anhydrous isopropanol.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of this compound hydrochloride may form. If not, slowly add a few drops of concentrated hydrochloric acid to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold isopropanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound hydrochloride.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Starting Material | 2-Amino-5-fluorobenzonitrile |
| Reagent | Guanidine hydrochloride |
| Solvent | Anhydrous Isopropanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours (TLC monitored) |
| Work-up | Acidification and Filtration |
| Purification | Recrystallization |
Rationale for Synthetic Strategy
The choice of 2-amino-5-fluorobenzonitrile as the starting material is strategic due to the ortho-disposition of the amino and nitrile groups, which facilitates the cyclization to form the pyrimidine ring of the quinazoline core. Guanidine hydrochloride serves as a convenient and commercially available source for the N-C-N fragment required to complete the heterocyclic ring. The use of an alcoholic solvent like isopropanol provides a suitable reaction medium with an appropriate boiling point for the condensation reaction.
Biological Evaluation of this compound Derivatives
The anticancer potential of the synthesized this compound derivatives can be assessed through a series of in vitro assays that measure their effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivative stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.[7][8][9][10][11]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13][14][15][16]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Quinazoline derivatives are known to exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many tumors.[1][17][18][19] Several quinazoline-based compounds have been identified as potent inhibitors of PI3K.[1][20] Additionally, receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical drivers of tumor growth and angiogenesis, and are well-established targets for quinazoline inhibitors.[2][21][22][23][24][25][26]
Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights potential points of inhibition by this compound derivatives.
References
- 1. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. nacalai.com [nacalai.com]
- 11. kumc.edu [kumc.edu]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analys ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07174C [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-Cancer Agents in Medicinal Chemistry [jdigitaldiagnostics.com]
- 21. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Alkylation of 6-Fluoroquinazolin-2-amine
Introduction: The Significance of N-Alkylated 6-Fluoroquinazolin-2-amines in Medicinal Chemistry
The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties allow for diverse interactions with various biological targets. The introduction of a fluorine atom at the 6-position of the quinazoline ring can significantly modulate the physicochemical properties of the molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. Furthermore, the 2-amino group serves as a crucial handle for introducing a variety of substituents, thereby enabling the exploration of a vast chemical space for drug discovery.
N-alkylation of the 2-amino group of 6-fluoroquinazolin-2-amine is a pivotal transformation in the synthesis of numerous potent and selective inhibitors of various enzymes and receptors.[1][2] This structural modification allows for the fine-tuning of the molecule's pharmacological profile, leading to enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of established and contemporary protocols for the N-alkylation of this compound, offering detailed experimental procedures, mechanistic insights, and practical considerations for researchers in drug development.
Core Concepts: Mechanistic Considerations for N-Alkylation
The N-alkylation of this compound can be achieved through several synthetic strategies, each with its own advantages and limitations. The choice of method often depends on the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting materials. Key methodologies include:
-
Direct Alkylation with Alkyl Halides: A classical and straightforward approach involving the nucleophilic attack of the 2-amino group on an alkyl halide.[3][4] This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.
-
Reductive Amination: A versatile two-step, one-pot reaction where the amine first condenses with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[5][6]
-
Mitsunobu Reaction: A powerful method for the alkylation of acidic nucleophiles, including some amines, with primary or secondary alcohols under mild, neutral conditions.[7][8][9][10][11]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[12][13][14][15][16] While typically used to form aryl amines, variations can be adapted for certain alkylation reactions.
The following sections will delve into detailed protocols for these key transformations.
Protocol I: Direct N-Alkylation with Alkyl Halides
This method is often the first choice for simple alkylations due to its operational simplicity. The primary challenge lies in controlling the degree of alkylation, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[4][17][18]
Reaction Principle
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and preventing the reaction from stalling.
Caption: Workflow for Direct N-Alkylation.
Experimental Protocol
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added a base (1.1 - 2.0 eq.).
-
Addition of Alkylating Agent: The alkyl halide (1.0 - 1.5 eq.) is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at a temperature ranging from room temperature to 80 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Reaction Parameters for Direct Alkylation
| Parameter | Recommended Conditions | Rationale & Insights |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile. |
| Base | K₂CO₃, Cs₂CO₃, NaH, DIPEA | The choice of base depends on the reactivity of the alkyl halide and the acidity of the amine. Stronger bases like NaH may be required for less reactive halides.[19] DIPEA is a non-nucleophilic organic base that can be advantageous in certain cases.[20] |
| Temperature | Room Temperature to 80 °C | The reaction temperature is optimized based on the reactivity of the substrates. For more reactive alkyl halides, room temperature may be sufficient, while less reactive ones may require heating. |
| Stoichiometry | 1.0 - 1.5 eq. of alkyl halide | Using a slight excess of the alkyl halide can help drive the reaction to completion, but a large excess should be avoided to minimize the risk of over-alkylation. |
Protocol II: Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines.[6] It offers greater control over the degree of alkylation compared to direct alkylation with alkyl halides, especially when synthesizing secondary amines.[5]
Reaction Principle
The reaction proceeds in two stages. First, the this compound reacts with an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone). In the second stage, a reducing agent, added in situ, selectively reduces the C=N double bond of the imine or enamine to afford the N-alkylated amine.
Caption: Workflow for Reductive Amination.
Experimental Protocol
-
Imine Formation: To a solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), a catalytic amount of an acid (e.g., acetic acid) is often added to facilitate imine formation. The mixture is stirred at room temperature for a period of 30 minutes to several hours.
-
Reduction: The reducing agent is then added portion-wise to the reaction mixture, and stirring is continued until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Data Presentation: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features & Considerations |
| Sodium Borohydride | NaBH₄ | A mild and selective reducing agent, often used in protic solvents like methanol or ethanol. |
| Sodium Cyanoborohydride | NaCNBH₃ | Less reactive than NaBH₄ and stable in weakly acidic conditions, allowing for in situ reduction of the iminium ion. Caution: Toxic cyanide gas can be released upon strong acidification. |
| Sodium Triacetoxyborohydride | STAB | A mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[21] |
| Hydrogenation | H₂/Pd-C | A clean and efficient method, but requires specialized hydrogenation equipment.[21] |
| Amine-Borane Complexes | e.g., Pyridine Borane | Stable and effective reducing agents that can be used in a variety of solvents.[21] |
Protocol III: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful means for the N-alkylation of amines with alcohols under mild, neutral conditions, and with inversion of stereochemistry at the alcohol carbon center.[7][11] While highly effective for acidic N-H bonds, its application to less acidic amines like this compound may require careful optimization.[8][9]
Reaction Principle
The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a highly reactive alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the amine.
Caption: Simplified Mitsunobu Reaction Pathway.
Experimental Protocol
-
Reagent Preparation: To a solution of this compound (1.0 eq.), the alcohol (1.0 - 1.2 eq.), and triphenylphosphine (1.2 - 1.5 eq.) in an anhydrous aprotic solvent (e.g., THF, dichloromethane) at 0 °C is added the azodicarboxylate (1.2 - 1.5 eq.) dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Protocol IV: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[13][15] While its primary application is in the arylation of amines, modifications of this methodology can be employed for the synthesis of certain N-alkylated heteroaromatic amines.[12] In the context of this compound, this would typically involve the coupling of a 2-halo-6-fluoroquinazoline with an alkylamine.
Reaction Principle
The reaction is catalyzed by a palladium complex and involves a catalytic cycle that includes oxidative addition of the halo-quinazoline to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-alkylated product and regenerate the Pd(0) catalyst.[14][16]
Caption: Overview of Buchwald-Hartwig Amination.
Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-halo-6-fluoroquinazoline (1.0 eq.), the alkylamine (1.0 - 1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).
-
Reaction Execution: Anhydrous solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated to a temperature typically ranging from 80 to 110 °C. The reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the crude product is purified by column chromatography.
Characterization of N-Alkylated 6-Fluoroquinazolin-2-amines
The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic and spectrometric techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the successful incorporation of the alkyl group.[22][23]
-
¹⁹F NMR Spectroscopy: Confirms the presence and chemical environment of the fluorine atom on the quinazoline ring.[22][24]
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its elemental composition.[23]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the molecule.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents mentioned in these protocols.[25][26]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic chemicals.[25]
-
Specific Reagent Hazards:
-
Alkyl Halides: Many alkyl halides are toxic, and some are carcinogenic. Handle with care and avoid exposure.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
DEAD/DIAD: These reagents are toxic and potentially explosive. Handle with caution and store appropriately.[7]
-
Palladium Catalysts: While generally not highly toxic, they should be handled with care, and inhalation of fine powders should be avoided.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[26]
Conclusion
The N-alkylation of this compound is a critical transformation for the generation of novel bioactive molecules. The choice of the synthetic method should be carefully considered based on the specific alkyl group to be introduced, the scale of the reaction, and the available resources. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of quinazoline-based therapeutics.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. researchgate.net [researchgate.net]
- 21. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 22. scispace.com [scispace.com]
- 23. Molecular docking, derivatization, characterization and biological assays of amantadine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 25. chemicalbook.com [chemicalbook.com]
- 26. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Application Notes and Protocols for the Synthesis of Antibacterial Agents Utilizing 6-Fluoroquinazolin-2-amine
Introduction: The Enduring Promise of Quinazoline Scaffolds in Antibacterial Drug Discovery
The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1][2] Within the urgent global quest for novel antibacterial agents to combat escalating drug resistance, quinazoline and its derivatives have emerged as a focal point of intensive research.[1][2] The introduction of a fluorine atom at the 6-position of the quinazoline ring has been widely recognized as a beneficial modification, often enhancing the antibacterial potency and modulating the pharmacokinetic properties of the resulting compounds. This document provides detailed application notes and synthetic protocols centered on a key building block, 6-Fluoroquinazolin-2-amine , for the generation of novel antibacterial candidates. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapies.
The Strategic Importance of this compound
This compound serves as a versatile starting material for the synthesis of a variety of substituted quinazoline derivatives. The presence of the 2-amino group provides a reactive handle for further molecular elaboration, allowing for the introduction of diverse pharmacophores and functional groups. This strategic positioning enables the exploration of structure-activity relationships (SAR) to optimize antibacterial efficacy.
Synthetic Pathways and Protocols
This section outlines key synthetic transformations employing this compound to generate novel compounds with potential antibacterial activity. The protocols are presented with detailed, step-by-step instructions, emphasizing the rationale behind the chosen reagents and conditions.
Protocol 1: Synthesis of Antibacterial Schiff Bases via Condensation with Aromatic Aldehydes
The formation of Schiff bases (imines) by condensing the 2-amino group of this compound with various aromatic aldehydes is a robust and efficient method for generating a library of diverse derivatives for antimicrobial screening.[3][4] The resulting azomethine linkage (-N=CH-) extends the conjugation of the system and allows for the introduction of a wide array of substituents on the appended aromatic ring, which can significantly influence biological activity.
Workflow for Schiff Base Synthesis:
Caption: General workflow for the synthesis of Schiff base derivatives.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
Addition of Reagents: To this solution, add a substituted aromatic aldehyde (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield the pure Schiff base derivative.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a commonly used solvent for Schiff base formation as it effectively dissolves the reactants and is relatively easy to remove.
-
Catalyst: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the quinazoline.
-
Reflux: Heating the reaction mixture at reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Expected Antibacterial Activity:
The antibacterial activity of the synthesized Schiff bases is influenced by the nature of the substituent on the aromatic aldehyde. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, which in turn affects its interaction with bacterial targets. It is recommended to screen the synthesized compounds against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria to determine their spectrum of activity.[3]
Protocol 2: Synthesis of 2-(Substituted-amino)-6-fluoroquinazolines via N-Alkylation and N-Arylation
Direct modification of the 2-amino group through N-alkylation or N-arylation provides another avenue to generate novel antibacterial agents. This approach allows for the introduction of flexible or rigid side chains that can probe the binding pockets of bacterial enzymes or other cellular targets.
General Scheme for N-Alkylation/Arylation:
Caption: Workflow for N-alkylation/arylation of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (15 mL), add a base (e.g., potassium carbonate, 1.5 mmol).
-
Addition of Alkylating/Arylating Agent: The appropriate alkyl or aryl halide (1.1 mmol) is added to the reaction mixture.
-
Reaction: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for a specified duration (typically 6-12 hours), with reaction progress monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted derivative.
-
Characterization: The final product is characterized by spectroscopic methods to confirm its structure.
Rationale for Experimental Choices:
-
Base: A base is required to deprotonate the 2-amino group, generating a more nucleophilic species that can readily react with the electrophilic alkyl or aryl halide. The choice of base can influence the reaction rate and yield.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal for Sₙ2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.
-
Temperature: Heating is often necessary to overcome the activation energy barrier for the reaction, particularly for less reactive halides.
Data Presentation and Structure-Activity Relationship (SAR) Insights
The antibacterial activity of the synthesized compounds should be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The results can be summarized in a table for easy comparison.
Table 1: Hypothetical Antibacterial Activity of Synthesized 6-Fluoroquinazoline Derivatives
| Compound ID | R-Group (from Aldehyde or Halide) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SB-1 | 4-Nitrophenyl | 8 | 16 |
| SB-2 | 4-Methoxyphenyl | 32 | 64 |
| SB-3 | 2,4-Dichlorophenyl | 4 | 8 |
| NA-1 | Benzyl | 16 | 32 |
| NA-2 | 4-Fluorobenzyl | 8 | 16 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
Mechanistic Considerations
Quinazoline-based antibacterial agents can exert their effects through various mechanisms of action. Some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[5] Others may disrupt cell wall synthesis, interfere with bacterial cell division, or inhibit other crucial metabolic pathways. For promising lead compounds, further mechanistic studies, such as enzyme inhibition assays, are warranted to elucidate their mode of action.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel antibacterial agents. The protocols outlined in this document provide a solid foundation for researchers to generate libraries of 6-fluoroquinazoline derivatives for antimicrobial screening. By systematically exploring the structure-activity relationships of these compounds, it is possible to identify new lead candidates with potent and broad-spectrum antibacterial activity, thereby contributing to the critical effort of overcoming antimicrobial resistance.
References
- 1. scialert.net [scialert.net]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents | MDPI [mdpi.com]
Application Notes & Protocols: A High-Throughput Screening Cascade for 6-Fluoroquinazolin-2-amine Based Libraries
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous approved therapeutics.[1] Its rigid structure and versatile substitution points allow for the precise orientation of pharmacophoric groups, leading to high-affinity interactions with various biological targets. A significant portion of quinazoline-based drug discovery has focused on the inhibition of protein kinases, enzymes that regulate a vast array of cellular processes and whose dysregulation is a hallmark of many diseases, including cancer.[2][3]
The 6-Fluoroquinazolin-2-amine library represents a focused collection of compounds designed to leverage key structure-activity relationship (SAR) insights. The fluorine atom at the C6 position can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[4] The 2-amino group provides a critical vector for chemical diversification, allowing for the exploration of vast chemical space to achieve potency and selectivity.[5]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a robust screening cascade to identify and characterize potent and selective inhibitors from a this compound library. The protocols herein are designed to be self-validating systems, progressing from high-throughput biochemical screens to physiologically relevant cell-based target engagement assays.
Part 1: The High-Throughput Primary Screening Strategy
The initial goal of a screening campaign is to efficiently identify "hits"—compounds that modulate the activity of the target of interest—from a large library. For kinase targets, which are the most probable targets for this library, biochemical assays that measure enzymatic activity or compound binding are the methods of choice.[6] We will detail two industry-standard, orthogonal biochemical assays suitable for a primary screen.
Workflow for Primary Hit Identification
A logical workflow ensures that resources are used efficiently, focusing on the most promising compounds at each stage.
Caption: High-level workflow for primary screening and hit confirmation.
Featured Primary Assay 1: ADP-Glo™ Kinase Activity Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7] It is a universal platform applicable to virtually any kinase and is robust against compound interference, making it an excellent choice for primary screening.[8][9]
Causality Behind Experimental Choices: This assay is chosen for its high sensitivity, broad dynamic range, and its direct measurement of enzymatic product formation (ADP). The two-step process is critical for its success: the first reagent terminates the kinase reaction and, crucially, depletes the remaining, often high-concentration, ATP. This step ensures that the subsequent conversion of ADP to ATP for the luciferase reaction is highly sensitive and specific to the ADP generated by the kinase.[10]
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.[10]
Protocol: ADP-Glo™ Kinase Assay (384-well format)
-
Compound Plating: Prepare 10-point serial dilutions of the library compounds in DMSO. Use an acoustic dispenser to transfer nanoliter volumes into a 384-well assay plate (e.g., Corning #3574) to achieve the desired final concentrations.
-
Enzyme & Substrate Preparation: Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. The optimal concentrations of enzyme and substrate should be determined empirically beforehand to ensure the reaction is in the linear range (typically aiming for 10-30% ATP consumption).[9]
-
Reaction Initiation: Add 2.5 µL of the 2X kinase/substrate solution to each well containing the pre-spotted compounds.
-
ATP Addition: Add 2.5 µL of a 2X ATP solution to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.[9]
-
Incubation: Mix the plate gently and incubate at room temperature for the predetermined reaction time (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well.[11] This stops the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[11] This converts the ADP generated into ATP and provides the luciferase/luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Measure luminescence using a plate reader (e.g., Promega GloMax® Discover). The signal is stable for several hours.[10]
| Parameter | Recommended Final Concentration | Purpose |
| Test Compound | 10 µM (single point) or 1 nM - 30 µM (dose-response) | To identify inhibitors of kinase activity. |
| Kinase | Enzyme-specific (e.g., 1-10 nM) | The catalyst for the phosphorylation reaction. |
| Substrate | At Km (e.g., 10-100 µM) | The molecule to be phosphorylated by the kinase. |
| ATP | At Km (e.g., 10-50 µM) | The phosphate donor for the reaction. |
| DMSO | ≤1% | Vehicle for compound delivery; concentration must be consistent across all wells. |
Featured Primary Assay 2: LanthaScreen™ Eu Kinase Binding Assay
As an orthogonal approach, a binding assay is highly recommended. It confirms that a hit compound physically interacts with the target kinase, reducing the likelihood of false positives from assay artifacts (e.g., luciferase inhibition in the ADP-Glo™ assay). The LanthaScreen™ Eu Kinase Binding Assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[12]
Causality Behind Experimental Choices: This assay directly measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase by a test compound.[13] It is independent of enzymatic activity, meaning it can identify inhibitors of both active and inactive kinase conformations.[14][15] The use of a europium (Eu) chelate as the donor fluorophore allows for a time-gated signal measurement, which significantly reduces background fluorescence and increases assay sensitivity.[16]
Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.[13]
Protocol: LanthaScreen™ Eu Kinase Binding Assay (384-well format)
-
Compound Plating: As described for the ADP-Glo™ assay, plate serial dilutions of compounds into a low-volume 384-well plate (e.g., Corning #4514).
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody solution by diluting the tagged kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Prepare a 2X Tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
-
Reagent Addition:
-
Add 5 µL of the 2X Kinase/Antibody solution to all wells.
-
Add 5 µL of the test compound dilutions (or buffer for controls).
-
Add 5 µL of the 2X Tracer solution to initiate the binding reaction.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The FRET signal is calculated as the ratio of the acceptor to donor emission.
| Parameter | Recommended Final Concentration | Purpose |
| Test Compound | 10 µM (single point) or 1 nM - 30 µM (dose-response) | To identify compounds that bind to the kinase. |
| Tagged Kinase | Enzyme-specific (e.g., 1-5 nM) | The binding target for the tracer and compound. |
| Eu-Antibody | Antibody-specific (e.g., 2 nM) | Binds the kinase tag to bring the FRET donor into proximity. |
| Alexa647-Tracer | Tracer-specific (at Kd) | The FRET acceptor that binds the ATP pocket and is displaced by inhibitors.[14] |
| DMSO | ≤1% | Vehicle for compound delivery. |
Part 2: Cell-Based Assays for Target Engagement and Validation
A compound that demonstrates activity in biochemical assays is a "hit," but its therapeutic potential is unknown. The next critical step is to determine if the compound can enter a living cell and engage its intended target in a complex physiological environment.[17][18] Cell-based target engagement assays provide this crucial validation.[19]
Featured Cell-Based Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Assay is a gold-standard method for quantifying compound binding to a specific protein target within intact, living cells.[20] It uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[21]
Causality Behind Experimental Choices: This assay provides a quantitative measure of target occupancy in a physiological context.[22] The target protein is expressed as a fusion with the small, bright NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer (the BRET acceptor) is added, which binds to the target protein.[23] Compound binding to the target displaces the tracer, causing a decrease in the BRET signal. This directly measures the compound's ability to permeate the cell membrane and bind its target, providing a more accurate prediction of biological activity than biochemical assays alone.[17]
Caption: Principle of the NanoBRET™ Target Engagement Assay in live cells.[21]
Protocol: NanoBRET™ Target Engagement Assay (384-well format)
-
Cell Preparation:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the hit compounds.
-
In a 384-well white assay plate (e.g., Corning #3574), add the test compounds.
-
Add the NanoBRET™ Tracer to the cell suspension at the pre-determined optimal concentration.
-
Dispense the cell/tracer suspension into the wells containing the compounds.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compounds and tracer to reach binding equilibrium within the cells.[24]
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor to quench any signal from lysed cells.[21]
-
Add the substrate solution to each well.
-
Read the plate immediately on an instrument capable of measuring dual-filtered luminescence (e.g., 450 nm for donor and 610 nm for acceptor).[24]
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The decrease in BRET ratio is proportional to the compound's target engagement.
| Parameter | Recommended Concentration/Condition | Purpose |
| Transfected Cells | 2 x 10^5 cells/mL | To provide the cellular environment and express the NanoLuc®-target fusion. |
| Test Compound | Dose-response (e.g., 10 nM - 100 µM) | To determine the intracellular IC50/target occupancy. |
| NanoBRET™ Tracer | Tracer-specific (at EC50) | The cell-permeable BRET acceptor that binds the target. |
| Incubation | 2 hours at 37°C, 5% CO₂ | To allow for cell permeation and binding equilibrium.[24] |
Conclusion
The screening cascade presented here provides a robust, logical, and scientifically rigorous framework for interrogating a this compound library. By starting with sensitive and orthogonal biochemical assays, researchers can confidently identify initial hits. Subsequent validation using advanced cell-based target engagement assays, such as NanoBRET™, is a critical step to ensure that these hits are not only potent but also possess the necessary characteristics—namely cell permeability and on-target activity in a physiological setting—to be viable candidates for further drug development. This structured approach maximizes the probability of success while minimizing the expenditure of resources on compounds unlikely to succeed in a more complex biological system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 4. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 5. 2-Amino-6-fluoro-4(3H)-quinazolinone|RUO [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. selvita.com [selvita.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Target Engagement Assay Services [conceptlifesciences.com]
- 20. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 24. eubopen.org [eubopen.org]
Application Note & Protocol: Strategic Derivatization of 6-Fluoroquinazolin-2-amine for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom, particularly at the C-6 position, is a proven method to enhance critical drug-like properties such as metabolic stability and target binding affinity.[3][4] This application note provides a comprehensive guide for the systematic derivatization of 6-Fluoroquinazolin-2-amine, a key building block for generating compound libraries aimed at robust Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for modifying the 2-amino group—a primary vector for introducing molecular diversity—through amide coupling, sulfonamide formation, and urea/thiourea synthesis. The underlying logic for experimental design and substituent selection is discussed to empower researchers in their quest for novel, potent, and selective drug candidates.
Introduction: The Strategic Value of the this compound Scaffold
The quinazoline framework is a cornerstone of modern drug discovery, largely due to its versatile biological activity and synthetic accessibility.[5][6] Its rigid, bicyclic nature provides a well-defined orientation for substituents to interact with biological targets. SAR studies on quinazoline-based compounds have revealed that substitutions at positions 2, 4, 6, and 7 are critical for modulating potency and selectivity.[7]
The Role of the 6-Fluoro Substituent: Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—make it a powerful tool in drug design.[4] Placing a fluorine atom at the C-6 position of the quinazoline ring can:
-
Block Metabolic Oxidation: The C-6 position is susceptible to metabolism by cytochrome P450 enzymes. A fluorine atom here can prevent this, thereby increasing the compound's half-life.
-
Modulate Electronics and pKa: Fluorine is a strong electron-withdrawing group, which can influence the basicity of the quinazoline nitrogens and affect target binding interactions.[3]
-
Enhance Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides) or displace water molecules within a protein's active site, leading to improved potency.
The 2-Amino Group as a Derivatization Hub: The primary amine at the C-2 position serves as an ideal and highly reactive nucleophilic handle. It allows for the straightforward introduction of a vast array of chemical functionalities, enabling a systematic exploration of the chemical space around the quinazoline core.
This guide focuses on leveraging this reactivity to build a diverse library of derivatives for SAR elucidation.
Designing the SAR Campaign: A Logic-Driven Approach
A successful SAR study is not a random walk through chemical space but a structured investigation. Our strategy utilizes the this compound as a constant core, focusing diversification efforts at the 2-amino position to probe a specific region of the target's binding pocket.
Caption: Workflow for a systematic SAR study.
Key Diversification Strategies:
-
Amide Coupling: Introduces a planar, hydrogen-bond-accepting carbonyl group and allows for variation of the "R" group to probe for size, lipophilicity, and electronic effects.
-
Sulfonamide Formation: Replaces the amide carbonyl with a tetrahedral sulfonyl group, altering the geometry and hydrogen bonding pattern. The two sulfonyl oxygens are strong hydrogen bond acceptors.
-
Urea/Thiourea Synthesis: Introduces additional hydrogen bond donors (the N-H of the urea) and acceptors, providing a different vector for target interaction. Thioureas offer distinct electronic and geometric properties compared to ureas.[1]
Rationale for Substituent Selection: The choice of R-groups for each strategy should be deliberate. A well-designed initial library should include substituents that systematically vary key physicochemical properties:
-
Size/Steric Bulk: (e.g., methyl vs. tert-butyl vs. phenyl)
-
Lipophilicity (logP): (e.g., alkyl chains vs. polar groups like morpholine)
-
Electronics: (e.g., electron-donating -OMe vs. electron-withdrawing -CF₃ on an aromatic ring)
-
H-Bonding Potential: (e.g., groups containing -OH, -NH₂, or heterocyclic N-atoms)
-
Bioisosteric Replacement: Swapping functional groups with similar steric and electronic properties (e.g., -F for -H, or a phenyl ring for a thiophene ring) can fine-tune activity and properties.[8][9][10]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: General Procedure for Amide Bond Formation via HATU Coupling
This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions.
Caption: Step-wise workflow for amide synthesis.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Sulfonamide Synthesis
This protocol details the reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (R-SO₂Cl) (1.2 eq)
-
Pyridine or DIPEA (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (or DIPEA) (2.0-3.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.2 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M aq. HCl (2x, to remove excess pyridine), saturated aq. NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) or recrystallization to yield the desired sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: General Procedure for Urea & Thiourea Formation
This protocol describes the direct addition of the 2-amino group to an isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S).
Materials:
-
This compound (1.0 eq)
-
Isocyanate (R-NCO) or Isothiocyanate (R-NCS) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or DCM
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the corresponding isocyanate or isothiocyanate (1.05 eq) to the solution in a single portion at room temperature.
-
Stir the mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product within 1-4 hours. Monitor by TLC or LC-MS.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography or recrystallization as needed.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation and SAR Interpretation
Systematic collection and presentation of data are paramount for deriving meaningful SAR. All synthesized compounds should be tabulated with their structure, yield, and corresponding biological activity data (e.g., IC₅₀, MIC, % inhibition).
Table 1: Example Data for a Hypothetical Library of Amide Derivatives
| Compound ID | R-Group Structure | Yield (%) | Biological Activity (IC₅₀, µM) |
| FNQ-A01 | -CH₃ | 85 | 15.2 |
| FNQ-A02 | -CH₂CH₂Ph | 78 | 2.5 |
| FNQ-A03 | -Ph-4-OMe | 81 | 1.8 |
| FNQ-A04 | -Ph-4-Cl | 75 | 0.9 |
| FNQ-A05 | -c-Hexyl | 88 | 8.7 |
| FNQ-A06 | -Morpholinylethyl | 65 | > 20 |
Interpreting the SAR:
-
Hydrophobic Interactions: Comparing FNQ-A01 (methyl) with FNQ-A02 (phenethyl) and FNQ-A05 (cyclohexyl) suggests that a larger, hydrophobic substituent is preferred over a small alkyl group, indicating a likely hydrophobic pocket in the target binding site.
-
Electronic Effects: The improved potency of FNQ-A04 (4-chloro-phenyl) over FNQ-A03 (4-methoxy-phenyl) suggests that an electron-withdrawing group on the terminal phenyl ring is beneficial for activity.
-
Polarity and H-Bonding: The poor activity of FNQ-A06 (morpholinylethyl) may indicate that a bulky, polar group in this position is detrimental, possibly due to steric hindrance or unfavorable desolvation penalties.
These initial observations form the basis of a hypothesis that can be tested with a second generation of more focused analogs, ultimately guiding the project toward a lead compound.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Chapter - Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance | Bentham Science [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 6-Fluoroquinazolin-2-amine in Multi-Component Reactions for Accelerated Drug Discovery
Introduction: The Convergence of Efficiency and Potency
In the landscape of modern medicinal chemistry, the dual pressures of accelerating discovery timelines and exploring novel chemical space demand synthetic strategies that are both efficient and effective. Multi-component reactions (MCRs), which combine three or more reactants in a single, one-pot operation to form a complex product, have emerged as a cornerstone of this paradigm.[1][2] Their inherent atom economy, operational simplicity, and capacity to rapidly generate diverse molecular libraries make them an invaluable tool for drug development professionals.[2]
This guide focuses on the strategic application of a particularly valuable building block, 6-Fluoroquinazolin-2-amine , within the MCR framework. The quinazoline core is a well-established "privileged scaffold," frequently found in molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The introduction of a fluorine atom at the 6-position is a strategic choice rooted in established medicinal chemistry principles; fluorine can enhance metabolic stability, improve bioavailability, and modulate binding interactions with target proteins through favorable electrostatic interactions.[6] By integrating this potent scaffold into the diversity-generating power of MCRs, researchers can rapidly access novel, drug-like molecules with significant therapeutic potential.
This document provides detailed mechanistic insights, step-by-step protocols, and expert commentary on employing this compound in two of the most powerful isocyanide-based and condensation MCRs: the Ugi and Biginelli-like reactions.
Part 1: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a preeminent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a characteristic α-acylamino carboxamide product.[7][8] Its remarkable tolerance for a wide variety of functional groups makes it an ideal platform for combinatorial library synthesis.
Mechanistic Rationale & The Role of this compound
The reaction is initiated by the formation of a Schiff base (or iminium ion) from the condensation of the amine and the carbonyl compound. The isocyanide then undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion in a Mumm-type rearrangement to yield the final, stable di-peptide-like product.
In this context, this compound serves as the crucial amine component. Its nucleophilicity is sufficient to readily condense with a variety of aldehydes, initiating the reaction cascade. The resulting product incorporates the medicinally relevant 6-fluoroquinazoline scaffold directly into a complex, three-dimensional structure, offering a rapid route to novel chemical entities.
Caption: Ugi four-component reaction (U-4CR) mechanism.
Experimental Protocol: Synthesis of an Ugi Product Library
This protocol describes a general procedure for the parallel synthesis of a small library of Ugi products using this compound.
Materials:
-
This compound
-
A selection of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)
-
A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
A selection of carboxylic acids (e.g., acetic acid, benzoic acid, propionic acid)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials (e.g., 8 mL screw-cap vials)
-
Stir plate and magnetic stir bars
Procedure:
-
Reagent Preparation: In an array of reaction vials, add the carboxylic acid (0.24 mmol, 1.2 eq) and the aldehyde (0.22 mmol, 1.1 eq).
-
Amine Addition: To each vial, add this compound (32.6 mg, 0.20 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous methanol (2.0 mL) to each vial and stir the mixtures for 15 minutes at room temperature to facilitate pre-condensation.
-
Isocyanide Addition: Add the isocyanide (0.20 mmol, 1.0 eq) to each vial. Cap the vials tightly.
-
Reaction: Stir the reaction mixtures at room temperature for 48-72 hours.
-
Expert Insight: The reaction is typically run at room temperature. Gentle heating (40-50 °C) can accelerate the reaction but may lead to side products with sensitive substrates. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up: a. Remove the methanol under reduced pressure (rotary evaporator). b. Re-dissolve the residue in dichloromethane (10 mL). c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure α-acylamino amide product.
Data Presentation: Representative Ugi Reaction Scope
| Entry | Aldehyde (R¹) | Isocyanide (R²) | Carboxylic Acid (R³) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl | Acetic Acid | MeOH | 48 | 85 |
| 2 | 4-Cl-Benzaldehyde | tert-Butyl | Benzoic Acid | MeOH | 72 | 78 |
| 3 | Isobutyraldehyde | Cyclohexyl | Propionic Acid | MeOH | 48 | 91 |
| 4 | 2-Furaldehyde | tert-Butyl | Acetic Acid | MeOH | 60 | 82 |
| (Note: Yields are representative and may vary based on specific substrates and purification efficiency.) |
Part 2: The Biginelli-like Three-Component Reaction
The classical Biginelli reaction is a three-component condensation used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[9][10] The reaction can be adapted to use other N-nucleophiles, such as guanidines or amidines, in place of urea. Here, this compound, with its inherent amidine-like functionality, can participate in a Biginelli-like reaction to form fused pyrimidine systems.
Mechanistic Rationale & The Role of this compound
The most accepted mechanism for the acid-catalyzed Biginelli reaction begins with the acid-catalyzed aldol condensation between the aldehyde and the β-dicarbonyl compound to form an enone intermediate.[9][11] Concurrently, the amine component adds to the aldehyde to form an iminium ion. The enol of the dicarbonyl compound then attacks the iminium ion (Mannich-type reaction). The final step is a cyclization via nucleophilic attack of the amine onto a carbonyl group, followed by dehydration to yield the final heterocyclic product.
In this variation, the endocyclic nitrogen and the exocyclic amino group of this compound act as the two nucleophilic centers required for the cyclization, analogous to the two nitrogens in urea or guanidine. This reaction provides a powerful method for constructing complex, polycyclic heteroaromatic systems.
Caption: Biginelli-like three-component reaction mechanism.
Experimental Protocol: Synthesis of Fused Pyrimido[1,2-c]quinazolines
This protocol outlines a general, acid-catalyzed procedure for synthesizing fused quinazoline derivatives via a Biginelli-like reaction.[12][13][14]
Materials:
-
This compound
-
A selection of aromatic aldehydes (e.g., 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone)
-
Ethanol (EtOH)
-
Catalyst: Concentrated Hydrochloric Acid (HCl) or a Lewis Acid (e.g., Yb(OTf)₃)
-
Reflux condenser and heating mantle
-
Ice bath
Procedure:
-
Reactant Mixing: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (32.6 mg, 0.20 mmol, 1.0 eq), the aldehyde (0.22 mmol, 1.1 eq), and the β-dicarbonyl compound (0.20 mmol, 1.0 eq) in ethanol (5 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated HCl (2-3 drops) to the mixture.
-
Expert Insight: While protic acids like HCl are traditional, Lewis acids such as Yb(OTf)₃ or InCl₃ can offer milder conditions and improved yields, especially for sensitive substrates.[10] Solvent-free conditions under microwave irradiation have also proven highly effective for accelerating this reaction.[13]
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 6-12 hours, until TLC analysis indicates consumption of the starting materials.
-
Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. b. Collect the solid product by vacuum filtration. c. Wash the solid with cold ethanol (2 x 5 mL) to remove soluble impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or an ethanol/DMF mixture.
Data Presentation: Representative Biginelli-like Reaction Scope
| Entry | Aldehyde (R¹) | β-Dicarbonyl Compound | Catalyst | Time (h) | Yield (%) |
| 1 | 4-MeO-Benzaldehyde | Ethyl Acetoacetate | HCl | 8 | 88 |
| 2 | 3-NO₂-Benzaldehyde | Ethyl Acetoacetate | HCl | 10 | 81 |
| 3 | Benzaldehyde | Dimedone | Yb(OTf)₃ | 6 | 92 |
| 4 | 4-Cl-Benzaldehyde | Dimedone | Yb(OTf)₃ | 7 | 89 |
| (Note: Yields are representative and will depend on the specific substrates and reaction conditions employed.) |
Conclusion and Future Outlook
The strategic use of this compound in multi-component reactions like the Ugi and Biginelli-like condensations represents a powerful and efficient approach to synthesizing novel heterocyclic compounds. These methods provide rapid access to structurally complex and diverse molecules built around a medicinally relevant, fluorinated scaffold. The protocols outlined here serve as a robust starting point for researchers in drug discovery and medicinal chemistry, enabling the streamlined construction of libraries for high-throughput screening and lead optimization. The inherent versatility of MCRs ensures that by simply varying the input components, a vast and unique chemical space can be explored, significantly accelerating the journey from hit identification to clinical candidate.
References
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [ouci.dntb.gov.ua]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of quinazoline derivatives by using biginelli type reaction under microwave irradiation [lib.buet.ac.bd:8080]
- 14. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 6-Fluoroquinazolin-2-amine Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling and Amide Bond Formation with 6-Fluoroquinazolin-2-amine
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved therapeutics. The 2-aminoquinazoline moiety, in particular, is a crucial pharmacophore found in molecules targeting a range of diseases. The introduction of a fluorine atom at the 6-position, as in this compound (C₈H₆FN₃), can significantly enhance metabolic stability, binding affinity, and cell permeability through favorable electronic and lipophilic effects.
This guide, intended for researchers in drug discovery and process development, provides a detailed exploration of key synthetic methodologies for derivatizing the this compound core. We move beyond simple procedural lists to explain the underlying principles and strategic considerations for three pivotal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct amide bond formation. The protocols described herein are designed to be robust starting points for the synthesis of novel compound libraries, enabling the exploration of chemical space around this valuable heterocyclic core.
Section 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. For the quinazoline scaffold, this reaction is paramount for introducing aryl, heteroaryl, or alkyl substituents, which are critical for modulating pharmacological activity. This protocol assumes the use of a halogenated precursor, such as 4-Chloro-6-fluoroquinazolin-2-amine , to facilitate the coupling at the C4 position, a common strategy for diversifying this class of compounds.
Principle and Mechanistic Rationale
The reaction is catalyzed by a Palladium(0) species, which undergoes a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C4-Cl) of the quinazoline, forming a Pd(II) intermediate.
-
Transmetalation: A base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The choice of ligand, base, and solvent is critical for stabilizing the palladium catalyst and facilitating each step of the cycle, especially with electron-rich and potentially coordinating heteroaromatic substrates.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with 4-Chloro-6-fluoroquinazolin-2-amine .
Materials:
-
4-Chloro-6-fluoroquinazolin-2-amine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, DME, or Toluene/Water mixture)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 4-Chloro-6-fluoroquinazolin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and water (1 mL).
-
Stir the mixture at a specified temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Data Summary: Representative Suzuki Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 90 | 6 | 90-98 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 70-85 |
| Thiophene-2-boronic acid | Pd(OAc)₂/PCy₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 75-90 |
Note: Yields are estimates based on typical outcomes for similar heterocyclic systems and require empirical validation.
Section 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. It has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. In the context of our scaffold, this reaction is ideal for introducing primary or secondary amines at a halogenated position (e.g., C4) of a 4-Chloro-6-fluoroquinazolin-2-amine precursor, providing access to a diverse range of derivatives. A key advantage is its broad substrate scope and functional group tolerance compared to classical methods like SₙAr.
Principle and Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The critical distinction lies in the nucleophile and the subsequent steps.
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A stoichiometric base deprotonates the coordinated amine to form a more reactive amido complex. This step is often rate-limiting.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) has been instrumental to the success of this reaction. These ligands accelerate the reductive elimination step, which is often slow for electron-rich anilines and heteroaromatic systems, thereby preventing catalyst decomposition and improving yields.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol outlines a procedure for coupling a secondary amine (e.g., morpholine) with 4-Chloro-6-fluoroquinazolin-2-amine . Selective amination at one position in the presence of other halogens is possible with careful choice of catalyst and conditions.
Materials:
-
4-Chloro-6-fluoroquinazolin-2-amine
-
Amine (e.g., Morpholine) (1.2 - 2.0 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst) (1-3 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP) (1.2 - 1.5x Pd concentration)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask, add the base (e.g., NaOt-Bu, 1.5 mmol).
-
Seal the flask and purge with inert gas.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.024 mmol).
-
Add 4-Chloro-6-fluoroquinazolin-2-amine (1.0 mmol).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.
-
Add the amine (e.g., Morpholine, 1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and filter through Celite.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Data Summary: Representative Buchwald-Hartwig Conditions
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos (1/2.4) | NaOt-Bu | Toluene | 100 | 4 | 88-96 |
| Aniline | Pd(OAc)₂ / BINAP (2/3) | Cs₂CO₃ | Dioxane | 110 | 16 | 75-85 |
| Benzylamine | Pd₂(dba)₃ / BrettPhos (1.5/3) | K₃PO₄ | Toluene | 100 | 8 | 80-90 |
| Pyrrolidine | Pd-G3-XPhos (2) | LHMDS | THF | 70 | 2 | >95 |
Note: Yields are estimates based on typical outcomes for similar heterocyclic systems and require empirical validation.
Section 3: Amide Bond Formation at the 2-Amino Position
Direct functionalization of the 2-amino group via amide bond formation is one of the most straightforward strategies for derivatization. This reaction couples the nucleophilic exocyclic amine of this compound with a carboxylic acid. Due to the relatively low nucleophilicity of the heteroaromatic amine, standard conditions may be sluggish, necessitating the use of efficient coupling reagents to activate the carboxylic acid.
Principle and Rationale for Reagent Selection
The direct reaction between an amine and a carboxylic acid to form an amide is a dehydration process that requires high temperatures and is generally inefficient. Modern amide coupling protocols rely on "coupling reagents" that convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate.
-
Carbodiimides (e.g., EDC): React with the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) can trap this intermediate to form a more stable, yet still highly reactive, NHS-ester, which then reacts cleanly with the amine.
-
Uronium/Phosphonium Salts (e.g., HATU, HBTU, BOP): These reagents are highly efficient and lead to rapid amide bond formation with minimal side reactions and racemization (for chiral acids). HATU is particularly effective for coupling with less nucleophilic amines.
Visualizing the Amide Coupling Workflow
Caption: A typical experimental workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound
-
Carboxylic acid (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.3 equivalents)
-
Non-nucleophilic base (e.g., DIPEA or TEA) (2-3 equivalents)
-
Anhydrous, polar aprotic solvent (e.g., DMF or NMP)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry flask, add the carboxylic acid (1.1 mmol) and HATU (1.2 mmol).
-
Seal the flask, purge with inert gas, and add anhydrous DMF (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (DIPEA, 2.5 mmol) dropwise and stir the mixture at 0 °C for 15 minutes to allow for activation.
-
In a separate flask, dissolve this compound (1.0 mmol) in a minimum amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 5% aqueous LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Common Amide Coupling Reagents
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | RT | 4 | >90 |
| Acetic Acid | EDC / NHS | TEA | DCM | RT | 12 | 80-90 |
| 4-Chlorobenzoic acid | T3P | Pyridine | Acetonitrile | 50 | 6 | 85-95 |
| Boc-Gly-OH | HBTU | DIPEA | DMF | RT | 3 | >90 |
Note: Yields are estimates based on typical outcomes for similar heterocyclic systems and require empirical validation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoroquinazolin-2-amine
Welcome to the technical support center for the synthesis of 6-fluoroquinazolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.
I. Overview of the Synthesis of this compound
The synthesis of this compound is a critical process in medicinal chemistry, as this scaffold is a key building block for numerous biologically active compounds.[1][2] A prevalent and effective method for its synthesis involves the cyclization of a suitable fluorinated anthranilic acid derivative with a source of the C2-N fragment, often guanidine or a precursor. The general reaction scheme is illustrated below.
A common synthetic route involves the reaction of 2-amino-5-fluorobenzonitrile with guanidine hydrochloride. This approach leverages the reactivity of the ortho-amino and cyano groups for the construction of the quinazoline ring system.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Low or No Product Formation
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer:
Low to no product formation is a common issue that can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.
Causality and Troubleshooting Steps:
-
Purity and Reactivity of Starting Materials:
-
2-Amino-5-fluorobenzonitrile: The purity of this starting material is crucial. Impurities can interfere with the reaction. It is advisable to verify the purity by NMR or LC-MS. If necessary, purification by recrystallization or column chromatography should be performed. The synthesis of 2-amino-5-fluorobenzonitrile often involves the reduction of 2-fluoro-5-nitrobenzonitrile.[4][5] Incomplete reduction can leave residual nitro compound, which will not participate in the desired reaction.
-
Guanidine Hydrochloride: Guanidine hydrochloride is hygroscopic and its purity can affect the reaction. Ensure it is dry before use. Often, guanidine is generated in situ from its salt by the addition of a base like potassium hydroxide or sodium ethoxide.[6][7][8] The stoichiometry and strength of the base are critical for the efficient generation of free guanidine.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical for reactant solubility and reaction rate. For polar reactants like guanidine salts and aminobenzonitriles, polar aprotic solvents like DMF or DMSO, or alcohols like ethanol or isopropanol are often used.[6][9] Ensure the solvent is anhydrous, as water can hydrolyze intermediates or interfere with the base.
-
Temperature: The reaction temperature significantly influences the rate of cyclization. Insufficient heat may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of reactants or products, or promote side reactions.[9] It is recommended to start at a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.[9]
-
Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction at regular intervals (e.g., every 2-4 hours) to determine the optimal reaction time.
-
Experimental Protocol: General Procedure for the Synthesis of this compound
-
To a solution of 2-amino-5-fluorobenzonitrile (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol or DMF), add guanidine hydrochloride (1.5-2 equivalents).
-
Add a base (e.g., potassium hydroxide or sodium ethoxide, 1.5-2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (or a specific temperature, e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[10]
Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of byproducts. How can I identify and minimize them?
Answer:
The formation of byproducts is a common challenge in quinazoline synthesis. Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Prevention Strategies:
-
Quinazolinone Formation: The C4 position of the quinazoline ring can be susceptible to oxidation, leading to the formation of 6-fluoroquinazolin-4(3H)-one.[9] This can be exacerbated by the presence of oxidizing agents or atmospheric oxygen at high temperatures.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[9]
-
-
Unreacted Intermediates: Incomplete cyclization can lead to the presence of unreacted starting materials or stable intermediates in the final product mixture.
-
Solution: As discussed previously, optimizing the reaction temperature and time is crucial. The use of a suitable catalyst can also promote efficient cyclization.
-
-
Polymerization/Decomposition: At excessively high temperatures, starting materials and the product can decompose or polymerize, leading to a complex mixture of impurities.
-
Solution: Careful control of the reaction temperature is essential. If the reaction is highly exothermic, consider adding reagents portion-wise to manage the temperature.
-
Data Presentation: Effect of Reaction Conditions on Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Solvent | Technical Grade Ethanol | Anhydrous DMF | Improved solubility and reduced side reactions from water.[9] |
| Atmosphere | Air | Nitrogen/Argon | Minimized oxidation to quinazolinone byproduct.[9] |
| Temperature | >150 °C | 120 °C | Reduced decomposition and byproduct formation.[9] |
| Base | Insufficient (1 eq) | Stoichiometric (1.5-2 eq) | Complete generation of free guanidine for efficient reaction.[6][7] |
Difficulty in Product Purification
Question: I'm struggling to purify my this compound. What are the best methods?
Answer:
Purification can be challenging due to the polar nature of the amine group.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] Suitable solvent systems could include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[10]
-
Silica Gel Column Chromatography: Due to the basicity of the amine group, the compound may streak or show poor separation on standard silica gel.[10]
-
Solution: To mitigate this, use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to neutralize the acidic silanol groups on the silica.[10] Alternatively, using an amine-functionalized silica gel can also be effective.
-
-
Aqueous Wash: Highly polar impurities can sometimes be removed with an aqueous wash during the reaction workup. By dissolving the crude product in an organic solvent (like ethyl acetate) and washing with water or brine, water-soluble impurities can be extracted.[10] An acidic wash (e.g., dilute HCl) can be used to protonate the amine and move it into the aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting.[10]
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the quinazoline core?
A1: The most common classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[9] The Niementowski reaction involves the condensation of anthranilic acids with amides. The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group. The Bischler synthesis is another traditional method for preparing quinazoline derivatives.[9] These methods, while foundational, can be prone to specific side reactions and may require careful optimization.[9]
Q2: Are there modern, more efficient methods for quinazoline synthesis?
A2: Yes, modern synthetic chemistry has introduced several more efficient and environmentally friendly methods. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[11][12] Additionally, various metal-catalyzed reactions, such as those using copper, iron, or ruthenium catalysts, have been developed for the construction of the quinazoline ring system under milder conditions.[13][14][15]
Q3: Why is the fluorine atom at the 6-position important?
A3: The fluorine atom at the 6-position is a common feature in many bioactive quinazoline derivatives. Fluorine substitution can significantly alter the electronic properties of the molecule, improve metabolic stability, and enhance binding affinity to biological targets, making it a valuable modification in drug design.[1]
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the organic solvents used are flammable and should be handled in a well-ventilated fume hood. Guanidine hydrochloride and other reagents can be irritants, so direct contact should be avoided. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
IV. References
-
BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis. Retrieved from --INVALID-LINK--
-
Spasov, A. A., et al. (2022). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. PMC - NIH. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis routes of 5-Amino-2-fluorobenzonitrile. Retrieved from --INVALID-LINK--
-
Spasov, A. A., et al. (2024). View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE? - FAQ. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO. Retrieved from --INVALID-LINK--
-
Spasov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PMC - NIH. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of 6,8-Difluoro-2-methylquinolin-4-amine. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). 6-Fluoroquinolin-2-amine. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). N-(4-methyl-2-quinazolinyl)-guanidine hydrochloride. Retrieved from --INVALID-LINK--
-
Kamel, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Retrieved from --INVALID-LINK--
-
Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. Retrieved from --INVALID-LINK--
-
Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from --INVALID-LINK--
-
Ossila. (n.d.). 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4. Retrieved from --INVALID-LINK--
-
Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Amino-5-fluorobenzonitrile 97 61272-77-3. Retrieved from --INVALID-LINK--
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 20028-72-2. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2012). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH. Retrieved from --INVALID-LINK--
-
Dutta, S., et al. (2023). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from --INVALID-LINK--
-
Ossila. (n.d.). 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3. Retrieved from --INVALID-LINK--
-
Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. Retrieved from --INVALID-LINK--
-
Li, Z., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC - NIH. Retrieved from --INVALID-LINK--
-
Crysdot LLC. (n.d.). This compound - Heterocyclic Compounds. Retrieved from --INVALID-LINK--
-
Al-Obaidi, A. S. M., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Retrieved from --INVALID-LINK--
-
MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines. Retrieved from --INVALID-LINK--
References
- 1. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 2. 6-Fluoroquinolin-2-amine [myskinrecipes.com]
- 3. ossila.com [ossila.com]
- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]
- 8. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 13. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 6-Fluoroquinazolin-2-amine
Welcome to the Technical Support Center for 6-Fluoroquinazolin-2-amine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific literature. Our goal is to empower you with the knowledge to optimize your reaction outcomes, minimize impurities, and confidently address experimental hurdles.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Issue 1: Low Yield of this compound and Presence of Unreacted Starting Materials
Q: My reaction to synthesize this compound from 2-amino-5-fluorobenzonitrile and formamide has a low yield, and I observe significant amounts of starting material upon analysis. What are the likely causes and how can I improve the conversion?
A: Low conversion is a frequent challenge in quinazoline synthesis. The primary reasons often revolve around reaction conditions and reagent integrity.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Reaction Temperature | The cyclization of 2-aminobenzonitriles often requires elevated temperatures to proceed efficiently. The Niementowski reaction, a related synthesis, is known for requiring high temperatures.[1] | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. |
| Insufficient Reaction Time | The reaction may not have reached completion within the allotted time. | Extend the reaction time and monitor the consumption of the starting material. Be cautious, as prolonged heating can sometimes lead to the formation of degradation products. |
| Suboptimal Catalyst or Reagent Stoichiometry | While some syntheses proceed without a catalyst, acid or base catalysis can significantly enhance the rate of cyclization.[2] The stoichiometry of the cyclizing agent (e.g., formamide) is also critical. | - If not already using one, consider adding a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-TsOH). - Ensure an adequate excess of the cyclizing agent is used, as it can also act as the solvent in some cases. |
| Moisture in the Reaction | The presence of water can lead to the hydrolysis of starting materials or intermediates, hindering the desired cyclization. | Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Issue 2: Formation of a White Precipitate that is Not the Desired Product
Q: I'm observing a significant amount of a white, sparingly soluble solid in my reaction mixture. My analysis suggests it's not this compound. What could this be?
A: A common side product in reactions starting from 2-amino-5-fluorobenzonitrile is the hydrolysis of the nitrile group, leading to the formation of 2-amino-5-fluorobenzamide.
Side Product Profile:
| Side Product | Formation Mechanism | Mitigation Strategies |
| 2-Amino-5-fluorobenzamide | The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. | - Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere. - Control pH: Avoid strongly acidic or basic conditions if possible. If a catalyst is necessary, use the mildest effective option. - Temperature Management: Avoid excessive heating, as it can accelerate hydrolysis. |
| 6-Fluoroquinazolin-4(3H)-one | If the reaction starts from 2-amino-5-fluorobenzoic acid, or if the nitrile starting material hydrolyzes all the way to the carboxylic acid, cyclization with formamide can lead to the formation of the corresponding quinazolinone.[3] | - Use 2-amino-5-fluorobenzonitrile as the starting material and ensure anhydrous conditions to prevent its hydrolysis to the carboxylic acid. |
Reaction Pathway Visualization:
Caption: Main and side reaction pathways in the synthesis of this compound.
Issue 3: Reaction Mixture Darkens and a Complex Impurity Profile is Observed
Q: My reaction mixture turns dark brown or black, and subsequent analysis shows a multitude of impurities, making purification difficult. What is causing this and how can I prevent it?
A: Aromatic amines are prone to oxidation, which can lead to the formation of colored, often polymeric, impurities. This is a common issue that can be exacerbated by certain reaction conditions.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidation of Aromatic Amine | The amino group of the starting material or the product is susceptible to oxidation by atmospheric oxygen, especially at high temperatures and in the presence of certain metal catalysts. This can lead to the formation of colored oligomers or polymers. | - Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. - Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though compatibility with the reaction chemistry must be verified. - Temperature Control: Avoid unnecessarily high temperatures. |
| Dimerization | Aromatic amines can undergo oxidative dimerization.[4] This can lead to the formation of higher molecular weight impurities. | - Control Reactant Concentration: Running the reaction at a lower concentration may disfavor bimolecular side reactions. - Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the intramolecular cyclization over intermolecular side reactions. |
| Formation of N-Oxides | The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides, which can act as impurities.[5][6][7] | - Exclude Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture. - Inert Atmosphere: Working under an inert atmosphere will minimize oxidation from atmospheric oxygen. |
Troubleshooting Workflow:
Caption: A logical guide for troubleshooting reaction darkening and complex impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial synthesis involves the cyclization of a substituted o-aminobenzonitrile or o-aminobenzoic acid derivative. A common and straightforward method is the reaction of 2-amino-5-fluorobenzonitrile with formamide at elevated temperatures.[8] Alternative methods may involve the use of other one-carbon sources like cyanogen bromide or urea, often with catalytic activation.
Q2: How can I effectively purify crude this compound?
A2: Purification of this compound typically involves standard techniques for solid organic compounds.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature.[9][10] Common solvents for recrystallization of amines include alcohols (ethanol, isopropanol), acetonitrile, or mixtures with water.[11]
-
Silica Gel Column Chromatography: For mixtures with impurities of significantly different polarity, column chromatography is a powerful tool. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired product.
-
Acid-Base Extraction: Given that this compound is basic, an acid-base workup can be employed to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., HCl). The basic product will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then separated, basified (e.g., with NaOH or NaHCO₃), and the purified product is re-extracted into an organic solvent.
Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?
A3: Standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The precursors, such as 2-amino-5-fluorobenzonitrile, and the final product are organic amines and should be handled with care, avoiding inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for each specific compound for detailed hazard information.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-5-fluorobenzonitrile
This protocol is a general guideline based on common synthetic procedures for quinazolines. Optimization may be required for specific laboratory conditions.
Materials:
-
2-Amino-5-fluorobenzonitrile
-
Formamide
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-fluorobenzonitrile (1.0 eq).
-
Add an excess of formamide (e.g., 10-20 eq). Formamide can serve as both a reactant and a solvent.
-
Heat the reaction mixture to 150-180°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into cold water with stirring. The product should precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or acetonitrile/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
References
- 1. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Quinazoline Synthesis
Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of quinazolines, offering troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their primary challenges?
A1: The most foundational methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[1]
-
Niementowski Reaction: This involves the condensation of anthranilic acids with amides.[1] A primary challenge is the often high reaction temperatures (above 130°C), which can lead to the decomposition of starting materials or the formation of byproducts.[1]
-
Friedländer Synthesis: This method utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1] A common issue is the potential formation of quinoline derivatives if reaction conditions are not meticulously controlled.[1]
-
Bischler Synthesis: This traditional method often requires harsh conditions, such as high temperatures (over 120°C) and pressure, for extended periods.[1]
Q2: My reaction is resulting in a low yield. What are the first parameters I should investigate?
A2: Low yields can stem from several factors. Here’s a checklist to begin your troubleshooting:
-
Reaction Temperature and Time: Insufficient heat or time can lead to incomplete conversion. Gradually increase the temperature in 5-10°C increments or extend the reaction time, monitoring progress by TLC or LC-MS.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials can interfere with the reaction. Ensure your 2-aminobenzamide or anthranilic acid is pure and dry; recrystallize if necessary.[2] Always use anhydrous solvents to prevent unwanted side reactions, such as hydrolysis of the quinazoline ring.[1][3]
-
Solubility of Reactants: Poor solubility can hinder the reaction rate. Select a solvent where all reactants are fully soluble at the reaction temperature. For polar starting materials, consider DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[1]
Q3: I'm observing unexpected byproducts. What are the likely culprits?
A3: Byproduct formation is a common hurdle. Here are a few possibilities:
-
Oxidation at the C4 Position: The C4 position of the quinazoline ring is susceptible to oxidation, which forms a quinazolinone. This can be mitigated by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Formation of N-oxides: If an oxidant is used, it can lead to the formation of N-oxide byproducts.[1] Consider using a milder oxidant or a stoichiometric amount.[1] Direct oxidation of quinazolines can also lead to a mixture of N-1 and N-3 oxides.[4]
-
Dimers or Polymers: High concentrations of reactants can lead to intermolecular reactions, resulting in dimerization or polymerization. Performing the reaction at a lower concentration (higher dilution) can minimize this.[1]
Q4: How can I effectively monitor the progress of my quinazoline synthesis?
A4: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring your reaction.[2] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of your desired product. The reaction is generally considered complete when the starting material spot has disappeared.[2]
Troubleshooting Guides
This section provides a more in-depth look at specific issues you might encounter and detailed protocols to address them.
Issue 1: Poor Yield and Incomplete Conversion
A common frustration in quinazoline synthesis is a reaction that stalls or provides a low yield of the desired product. This can often be traced back to suboptimal reaction conditions.
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature/Time | The activation energy for the cyclization step may not be met, leading to a slow or incomplete reaction. | Gradually increase the reaction temperature in 5-10°C increments, monitoring progress by TLC. Alternatively, extend the reaction time.[1] |
| Poor Reactant Solubility | If reactants are not fully dissolved, the reaction becomes heterogeneous, slowing down the rate of reaction and leading to incomplete conversion. | Choose a solvent in which all reactants are soluble at the reaction temperature. Polar aprotic solvents like DMSO and DMF are often effective.[1][2] |
| Presence of Water | Water can hydrolyze the quinazoline ring or intermediates, reducing the yield.[1][3] | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Sub-optimal Catalyst/Base | The choice and amount of catalyst or base can be critical, especially in modern synthetic methods. | Screen different catalysts and bases. For example, in copper-catalyzed reactions, CuI with DBU in DMSO has been shown to be effective for certain transformations.[2] |
Experimental Protocol: Optimizing Reaction Temperature
This protocol outlines a systematic approach to identifying the optimal reaction temperature.
-
Setup: Prepare several small-scale reactions in parallel, each in a separate reaction vessel.
-
Temperature Gradient: Set each reaction to a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC.
-
Analysis: After a predetermined time (e.g., 6 hours), quench the reactions and analyze the crude product mixture by a quantitative method like NMR with an internal standard or HPLC to determine the yield.[1]
Issue 2: Formation of Undesired Side Products
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum can be disheartening. Understanding the potential side reactions is key to mitigating them.
Visualizing the Troubleshooting Process
Caption: Decision tree for troubleshooting common side products in quinazoline synthesis.
Common Side Reactions and Mitigation Strategies
| Side Product | Plausible Cause | Mitigation Strategy |
| Quinazolinone | Oxidation at the C4 position of the quinazoline ring, which can be promoted by certain catalysts or reaction conditions.[1] | Run the reaction under an inert atmosphere (nitrogen or argon). If the desired product is a 4-substituted quinazoline, ensure the substituent is stable under the reaction conditions.[1] |
| N-Oxide | Over-oxidation of the nitrogen atoms in the pyrimidine ring, especially when using an oxidant.[1] | Use a stoichiometric amount of a milder oxidant. Prevention of N-oxide formation is key to avoiding these byproducts.[1] |
| Dimers/Polymers | High concentration of reactants, especially with bifunctional starting materials that can link two quinazoline units.[1] | Perform the reaction at a lower concentration by increasing the solvent volume. Ensure the purity of your starting materials to avoid unintentional dimerization.[1] |
| Hydrolysis Products | Presence of water in the reaction mixture, leading to the opening of the quinazoline ring.[1][3] | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering.[1] |
Workflow for Optimizing a New Quinazoline Synthesis
When developing a new synthetic route for a quinazoline derivative, a systematic approach to optimization is crucial for success.
Caption: A phased workflow for the systematic optimization of quinazoline synthesis.
References
Technical Support Center: Quinazolinone Synthesis via Dimroth Rearrangement
Welcome to the technical support center for quinazolinone synthesis utilizing the Dimroth rearrangement. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful, yet sometimes challenging, heterocyclic isomerization. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategy.
Introduction: The Dimroth Rearrangement in Context
The Dimroth rearrangement is a fascinating and highly useful isomerization reaction in heterocyclic chemistry, where endocyclic and exocyclic heteroatoms exchange positions.[1][2] In the synthesis of quinazolinones, it typically involves the transformation of an N-substituted iminoquinazoline into a more thermodynamically stable N-substituted aminoquinazoline.[3][4] The fundamental driving force for this rearrangement is the formation of a more stable isomeric product.[1][5]
The reaction proceeds through a well-established ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[1][3] This multi-step process, distinct from concerted rearrangements, involves:
-
Nucleophilic Addition: A nucleophile (often hydroxide or an amine) attacks the pyrimidine ring.
-
Ring Opening: The heterocyclic ring cleaves, forming an open-chain intermediate.
-
Bond Rotation & Ring Closure: Following rotation around a single bond, the intermediate recyclizes to form the rearranged, thermodynamically favored product.[3][6]
Understanding this mechanism is paramount for effective troubleshooting, as each step presents a potential kinetic or thermodynamic barrier that can be addressed through careful adjustment of reaction conditions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Dimroth rearrangement for quinazolinone synthesis in a practical question-and-answer format.
Q1: I am observing very low to no product yield. What are the likely causes and how can I fix it?
Low or no yield is the most common frustration. The issue can typically be traced back to reaction kinetics, substrate stability, or improper setup.[7]
Potential Cause 1: Insufficient Reaction Temperature or Time
-
Scientific Rationale: The Dimroth rearrangement, particularly the ring-opening step, has a significant activation energy barrier.[5] Insufficient thermal energy will result in a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. High-boiling point solvents like DMF, DMSO, or pyridine are often used for this reason.[2]
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is being consumed, albeit slowly, extending the reaction time (e.g., from 12 hours to 24-48 hours) may be sufficient.
-
Switch to Microwave Irradiation: Microwave-assisted synthesis is a proven method for dramatically accelerating the Dimroth rearrangement.[1][8] Reactions that take hours conventionally can often be completed in minutes under microwave conditions, frequently leading to cleaner products and higher yields.[9][10][11]
-
Potential Cause 2: Ineffective Catalyst (Acid or Base)
-
Scientific Rationale: The rearrangement is typically catalyzed by acid or, more commonly, base.[3][12] A base like sodium hydroxide or potassium hydroxide facilitates the initial nucleophilic attack on the quinazoline ring, which is the first step of the ANRORC mechanism.[13] An incorrect choice or concentration of catalyst will halt the reaction at its inception.
-
Troubleshooting Steps:
-
Verify Catalyst Choice: While many protocols use aqueous NaOH or KOH, organic bases like DBU or sodium ethoxide in an appropriate solvent can also be effective, especially if your substrate is sensitive to water.
-
Increase Catalyst Loading: If using a catalytic amount of base, it may be consumed by side reactions. Try increasing the loading or switching to stoichiometric or even excess amounts of base.
-
Consider Acid Catalysis: Although less common for this specific transformation, some Dimroth rearrangements are facilitated by acid, which works by protonating a ring nitrogen to make the ring more susceptible to nucleophilic attack.[3][5] This is highly substrate-dependent.
-
Potential Cause 3: Unfavorable Substituent Effects
-
Scientific Rationale: The electronic and steric properties of substituents on the quinazoline ring and the migrating N-group can profoundly impact the reaction rate.[1][3]
-
Electron-withdrawing groups (EWGs) on the quinazoline ring generally accelerate the reaction by making the ring more electrophilic and thus more susceptible to nucleophilic attack.[1][14]
-
Bulky steric groups near the reaction centers can hinder the necessary bond rotations in the open-chain intermediate, slowing or preventing recyclization.
-
-
Troubleshooting Steps:
-
Analyze Your Substrate: If your substrate contains bulky groups (e.g., a t-butyl group) or strong electron-donating groups, be prepared to use more forcing conditions (higher temperature, longer time).
-
Protecting Group Strategy: If a functional group is interfering, consider if a protecting group strategy is viable, though this adds steps to the overall synthesis.
-
Q2: My reaction is incomplete, with significant starting material remaining even after a long time. What should I do?
This common issue suggests the reaction has stalled or reached an unfavorable equilibrium.
Potential Cause 1: Reversible Reaction or Product Inhibition
-
Scientific Rationale: While the Dimroth rearrangement is often driven by the thermodynamic stability of the product, an equilibrium might be established where both starting material and product coexist.[1]
-
Troubleshooting Steps:
-
Re-evaluate Driving Force: Confirm that your desired product is indeed the thermodynamic sink. Computational modeling can sometimes predict the relative stabilities of the isomers.
-
Use Microwave Synthesis: The rapid heating and high temperatures achievable with microwave irradiation can often push the equilibrium towards the more stable product more effectively than conventional heating.[8][15]
-
Potential Cause 2: Deactivation of Catalyst
-
Scientific Rationale: Acidic protons on the substrate or impurities in the solvent can neutralize the base catalyst over time, causing the reaction to stop prematurely.
-
Troubleshooting Steps:
-
Ensure Dry Solvents/Reagents: Use freshly dried solvents and ensure your starting materials are free of acidic impurities.
-
Add More Catalyst: If monitoring shows the reaction has stalled, a fresh portion of the base catalyst can sometimes restart it.
-
Q3: I am forming significant byproducts. How can I improve the selectivity?
Byproduct formation often points to competing reaction pathways or decomposition under harsh conditions.
Potential Cause 1: Hydrolysis or Other Side Reactions
-
Scientific Rationale: The conditions used for the Dimroth rearrangement (strong base, high heat) can promote undesired reactions.[3] For example, the open-chain intermediate could be susceptible to hydrolysis or other nucleophilic attacks if not properly controlled.
-
Troubleshooting Steps:
-
Lower the Temperature: The side reactions may have a higher activation energy than the desired rearrangement. Running the reaction at the lowest effective temperature can improve selectivity.
-
Reduce Reaction Time: Use microwave synthesis to shorten the exposure of the substrate to harsh conditions.[10]
-
Change the Solvent/Base System: If hydrolysis is an issue, switch from an aqueous base system to non-aqueous conditions (e.g., NaH in DMF).
-
Potential Cause 2: The "Often Undesired Side Reaction"
-
Scientific Rationale: The Dimroth rearrangement itself can be an unwanted side reaction in other synthetic routes, leading to incorrect structural assignments.[1] Conversely, when it is the desired reaction, other rearrangements could potentially compete.
-
Troubleshooting Steps:
-
Thorough Characterization: It is critical to rigorously characterize your product using 1D/2D NMR (HSQC, HMBC) and other analytical methods to confirm that the desired isomerization has occurred and that you have not formed a different, unexpected isomer.
-
Consult the Literature: Search for precedents with similar heterocyclic systems to understand what side reactions are common under your chosen conditions.
-
Optimization & Protocols
Success in the Dimroth rearrangement often hinges on the choice of conditions. Microwave-assisted synthesis has emerged as a superior technique for this transformation.
Parameter Optimization Summary
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MWI) | Scientific Rationale |
| Temperature | 80 - 200°C | 100 - 180°C | Provides activation energy for ring opening. MWI allows for rapid heating to high temperatures, reducing byproduct formation.[8][9] |
| Reaction Time | 12 - 48 hours | 5 - 45 minutes | MWI drastically shortens reaction times, minimizing degradation of sensitive substrates.[11] |
| Solvent | High-boiling, polar aprotic (DMF, DMSO, Pyridine, Acetic Acid) | Polar solvents that couple well with microwaves (DMF, i-PrOH, Acetic Acid) | Solvents must solubilize reagents and withstand high temperatures. Polar solvents are required for efficient microwave heating.[9][10] |
| Catalyst | Aqueous NaOH/KOH, Acetic Acid | Acetic Acid, sometimes in combination with an alcohol like i-PrOH | The catalyst is essential to initiate the ANRORC mechanism. Acetic acid is a common solvent/catalyst in MWI protocols.[3][10] |
General Experimental Protocol: Microwave-Assisted Dimroth Rearrangement
This is a representative protocol and must be optimized for your specific substrate.
-
Reagent Preparation: In a suitable microwave reaction vessel equipped with a magnetic stir bar, combine the starting iminoquinazoline (1.0 mmol) and the appropriate aniline or amine (1.2 mmol).
-
Solvent Addition: Add a suitable solvent system, such as glacial acetic acid (3-5 mL).[9][10]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140°C) for a specified time (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
Reaction Monitoring: After the initial irradiation period, cool the vessel, carefully open it, and take an aliquot to analyze by TLC or LC-MS to check for the consumption of starting material. If the reaction is incomplete, reseal and irradiate for an additional period.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final quinazolinone.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common problems during the Dimroth rearrangement.
References
- 1. starchemistry888.com [starchemistry888.com]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 2-amino-6-fluoroquinazoline
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 2-amino-6-fluoroquinazoline. As a critical building block in pharmaceutical development, particularly for kinase inhibitors, robust and scalable access to this intermediate is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to support your experimental work.
Section 1: Synthetic Strategy Overview
The most common and industrially viable approach to synthesizing 2-aminoquinazolines involves the condensation and cyclization of an appropriately substituted anthranilonitrile with a guanidinylating agent. This method is generally high-yielding, uses readily available starting materials, and avoids harsh reagents often seen in other heterocyclic syntheses.
The primary route discussed in this guide starts from 2-amino-5-fluorobenzonitrile . The key transformation is its reaction with guanidine hydrochloride to form the target 2,4-diamino-6-fluoroquinazoline, which is an isomer of the desired product. However, a more direct and controlled approach involves reacting 2-amino-5-fluorobenzonitrile with cyanamide or a protected guanidine followed by a cyclization step. For the purpose of this guide, we will focus on a robust, one-pot cyclization reaction with guanidine that is frequently adapted for such scaffolds.
Caption: General synthetic route to 2-amino-6-fluoroquinazoline.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My cyclization reaction is showing low yield or has stalled. What are the likely causes and how can I fix it?
A1: Low yield in the cyclization step is the most frequent challenge. The root cause often lies in incomplete reaction, degradation of starting materials or product, or the formation of side products.
Potential Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: The reaction requires a strong base to deprotonate guanidine and facilitate the nucleophilic attack on the nitrile. If using a weaker base like K₂CO₃, the reaction may be slow.
-
Solution: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least two equivalents of the base are used: one for the guanidine salt and one for the subsequent cyclization.
-
-
Reaction Temperature is Too Low: This condensation requires significant thermal energy to overcome the activation barrier for both the initial addition and the final ring-closing elimination.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, from 120 °C up to a maximum of ~160 °C in a high-boiling solvent like NMP or DMF. Monitor the reaction by HPLC to track the consumption of starting material and the formation of the product versus impurities.
-
-
Presence of Moisture: Water can hydrolyze the starting nitrile to the corresponding amide or carboxylic acid, which will not participate in the desired reaction, thereby reducing the overall yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.
-
-
Side Reaction Pathways: At high temperatures, starting materials or the product itself can degrade, or side reactions like dimerization can occur.
-
Solution: If increasing temperature leads to more impurities, try extending the reaction time at a slightly lower temperature. Additionally, ensure a homogenous reaction mixture; poor stirring at a large scale can create local "hot spots" where degradation occurs.
-
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I am observing a significant, difficult-to-remove impurity in my final product. How can I identify and eliminate it?
A2: The formation of persistent impurities is common when running condensation reactions at high temperatures. The structure of the impurity dictates the best removal strategy.
Potential Impurities & Mitigation Strategies:
-
Unreacted 2-amino-5-fluorobenzonitrile: This indicates an incomplete reaction. It can typically be removed during purification.
-
Identification: Appears as a distinct spot on TLC and a separate peak in HPLC with a shorter retention time than the product. Its molecular weight will be confirmed by MS.
-
Solution: Drive the reaction to completion by optimizing conditions as described in Q1. For purification, this starting material is less polar and can often be washed away with a non-polar solvent like hexanes or diethyl ether during the initial product isolation.
-
-
Hydrolysis Products (e.g., 2-amino-6-fluoroquinazolin-4(3H)-one): If trace water is present, the amino group at C4 can be hydrolyzed to a carbonyl, forming the corresponding quinazolinone.
-
Identification: This impurity will have a different mass (M+17) and polarity. It is often less soluble and may co-precipitate with the desired product.
-
Solution: The best strategy is prevention using anhydrous conditions. If formed, purification can be achieved by pH-dependent extraction. The desired 2-amino product is more basic and can be selectively extracted into an acidic aqueous phase, leaving the less basic quinazolinone in the organic phase.
-
-
Polymeric or Tar-like Substances: These are often the result of thermal degradation.
-
Solution: Minimize their formation by avoiding excessive temperatures or prolonged reaction times. During workup, these are often insoluble and can be removed by filtering the crude product solution through a pad of celite or silica gel before crystallization.
-
Q3: My product is difficult to crystallize or oils out during purification. What purification strategies are recommended for large-scale work?
A3: Purification is a critical step for achieving the required quality for downstream applications. While chromatography is useful at the lab scale, it is often not feasible for large-scale production.
Recommended Purification Protocol:
-
Aqueous Workup/Precipitation: After the reaction is complete, cool the mixture and carefully quench it by pouring it into a large volume of water or an ice/water mixture. The crude product should precipitate out of the solution. This step removes high-polarity solvents (DMF, NMP) and inorganic salts.
-
Acid-Base Extraction: For stubborn impurities, an acid-base workup is highly effective.
-
Suspend the crude solid in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with aqueous acid (e.g., 1M HCl). The basic 2-amino-6-fluoroquinazoline will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind.
-
Separate the layers, and then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to re-precipitate the purified product.
-
-
Recrystallization: This is the final and most critical step for achieving high purity.
-
Solvent Screening: Test a range of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/heptane.
-
Procedure: Dissolve the product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, and then allow it to cool slowly to form well-defined crystals.
-
| Problem | Potential Cause | Recommended Solution |
| Product oils out | Solvent system is inappropriate; cooling too fast. | Use a solvent/anti-solvent system (e.g., dissolve in ethanol, add water until cloudy, then heat to clarify and cool slowly). |
| Poor recovery | Product is too soluble in the chosen solvent. | Add an anti-solvent (e.g., heptane or water) to the mother liquor to precipitate more product, or concentrate the mother liquor. |
| Colored impurities | High molecular weight byproducts or degradation. | Treat the hot solution with activated charcoal before the hot filtration step to adsorb colored impurities. |
| Table 1: Troubleshooting Common Purification Issues. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic protocol for 2-amino-6-fluoroquinazoline?
A1: A robust and scalable protocol involves the base-mediated condensation of 2-amino-5-fluorobenzonitrile with guanidine hydrochloride in a high-boiling polar aprotic solvent. A detailed experimental procedure is provided in Section 4. This method is advantageous because the starting materials are commercially available and relatively inexpensive, and the reaction can often be run as a one-pot procedure.[1]
Q2: What are the critical safety considerations for this synthesis on a large scale?
A2: Safety must be the top priority.
-
Reagent Handling: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE). Guanidine hydrochloride can be an irritant.
-
Thermal Hazards: The reaction is typically run at high temperatures and can be exothermic, especially during the initial addition of the base. On a large scale, ensure the reactor has adequate cooling capacity. The rate of addition of reagents should be carefully controlled to manage the exotherm.
-
Solvent Hazards: DMF and NMP are reproductive toxins and should be handled in a well-ventilated area or in a closed system.
Q3: How can I definitively confirm the identity and purity of my final product?
A3: A combination of analytical techniques is required to ensure the product meets specifications.
| Technique | Purpose | Expected Result |
| HPLC | Purity Assessment & Quantification | Purity >98% (area normalisation). Retention time consistent with a reference standard. |
| ¹H NMR | Structural Confirmation | Protons on the quinazoline core and the amino group should appear with the correct chemical shifts, integration, and coupling patterns. |
| ¹³C NMR | Structural Confirmation | Correct number of carbon signals, with characteristic shifts for the aromatic and heterocyclic rings. |
| Mass Spec (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact mass of the compound (C₈H₆FN₃, MW: 163.15). |
| Melting Point | Purity Indication | A sharp melting point range consistent with the literature value for a pure compound. |
| Table 2: Analytical Specifications for 2-amino-6-fluoroquinazoline. |
Q4: Are there viable alternative synthetic routes if the primary method fails?
A4: Yes, several other strategies for quinazoline synthesis have been reported and can be adapted.
-
From Anthranilic Acids: 2-Amino-5-fluorobenzoic acid can be reacted with urea or dicyandiamide, though this often requires harsher conditions or multiple steps.[2]
-
Metal-Catalyzed Methods: Modern cross-coupling reactions can be used to construct the quinazoline ring system, offering different functional group tolerance but often at a higher cost due to expensive catalysts and ligands.[3][4]
-
From 2-Chloro Intermediates: A route involving the synthesis of 2,4-dichloro-6-fluoroquinazoline followed by selective amination is also possible, providing flexibility for introducing different groups at the 2- and 4-positions.[1]
Section 4: Detailed Experimental Protocols
Disclaimer: This protocol is a representative example based on established chemical principles for the synthesis of similar compounds and should be optimized for specific laboratory and scale-up conditions.
Protocol 4.1: Large-Scale Synthesis of 2-amino-6-fluoroquinazoline
-
Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser. Ensure the system is completely dry.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2-amino-5-fluorobenzonitrile (1.0 eq) and guanidine hydrochloride (1.5 eq).
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (approx. 5-10 volumes relative to the starting nitrile). Begin stirring to form a slurry.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure proper ventilation and control the rate of addition to keep the internal temperature below 40 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 130-140 °C. Monitor the reaction progress by taking aliquots and analyzing them by HPLC (e.g., every 2 hours). The reaction is typically complete within 6-12 hours.
-
Quench: Once the starting material is consumed, cool the reactor to room temperature. In a separate vessel, prepare a 1:1 mixture of ice and water (approx. 20 volumes). Slowly and carefully transfer the reaction mixture into the ice/water slurry with vigorous stirring. The crude product will precipitate.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Isolate the solid product by filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual solvent, followed by a wash with a non-polar solvent (e.g., heptane) to remove non-polar impurities.
-
Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: In a small flask, determine the optimal solvent. Isopropanol or ethanol are good starting points.
-
Dissolution: Transfer the crude, dried 2-amino-6-fluoroquinazoline to a clean reactor. Add the minimum amount of the chosen solvent (e.g., isopropanol, ~10-15 volumes).
-
Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.
-
(Optional) Charcoal Treatment: If the solution is colored, cool it slightly, add activated charcoal (approx. 1-2% w/w), and reflux for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter funnel containing a pad of celite to remove the charcoal and any insoluble particulate matter.
-
Crystallization: Transfer the hot, clear filtrate to a clean crystallizer. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the pure crystals by filtration. Wash the cake with a small amount of cold solvent and dry under vacuum at 50-60 °C.
Caption: Workflow for purification by recrystallization.
References
- 1. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ujpronline.com [ujpronline.com]
Technical Support Center: Optimizing Solvent and Temperature for 6-Fluoroquinazolin-2-amine Reactions
Welcome to the technical support center for the synthesis of 6-fluoroquinazolin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing reaction conditions, specifically focusing on the critical interplay of solvent and temperature.
Introduction: The Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The synthesis of derivatives like this compound, however, can present challenges.[1][2][3] Achieving high yields and purity often hinges on the careful selection of reaction parameters. This guide will explore common issues and provide evidence-based solutions to streamline your synthetic efforts.
A frequent starting point for the synthesis of this compound is 2-amino-6-fluorobenzonitrile, which possesses the necessary amine and nitrile functionalities in the correct ortho orientation for cyclization.[4][5]
Part 1: Troubleshooting & FAQs
This section addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the quinazoline ring is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in quinazoline synthesis can often be attributed to several factors:
-
Poor Solubility of Reactants: If your starting materials are not fully dissolved at the reaction temperature, the reaction rate will be significantly hindered. Consider a solvent that ensures complete solubility of all reactants.[6] For polar substrates, solvents like DMF or DMSO are often effective, while less polar starting materials may dissolve better in toluene or dioxane.[6]
-
Inappropriate Reaction Temperature: Temperature is a critical parameter.[7] Insufficient heat may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of starting materials or the desired product, leading to byproduct formation.[6] A systematic temperature optimization study is recommended.
-
Presence of Moisture: Quinazoline synthesis can be sensitive to water, which can lead to hydrolysis of intermediates or the final product.[6] Using anhydrous solvents and reagents, along with performing the reaction under an inert atmosphere (e.g., nitrogen or argon), can significantly improve yields.[6]
Q2: I am observing the formation of an unexpected byproduct. What could it be?
A2: Byproduct formation is a common challenge. Some possibilities include:
-
Quinazolinone Formation: The C4 position of the quinazoline ring is susceptible to oxidation, which leads to the formation of a quinazolinone.[6] This can be minimized by running the reaction under an inert atmosphere.[6]
-
Dimers or Polymers: If starting materials have more than one reactive site, or if reaction concentrations are too high, dimerization or polymerization can occur.[6] Running the reaction at a lower concentration (higher dilution) can mitigate this.[6]
-
Side Reactions from Classical Methods: If you are using classical methods like the Niementowski or Friedländer synthesis, be aware of their specific potential side reactions. For instance, the Friedländer synthesis can sometimes yield quinoline derivatives if conditions are not carefully controlled.[6]
Q3: How does the choice of solvent impact the reaction outcome?
A3: The solvent plays a multifaceted role in the reaction:
-
Solubility: As mentioned, it must dissolve all reactants to ensure an efficient reaction.[6]
-
Polarity: The polarity of the solvent can influence the reaction pathway. In some cases, polar solvents favor the formation of quinazolines, while non-polar solvents might lead to different products.[8] For instance, some studies have shown that highly polar solvents like DMF and water can provide excellent yields in the synthesis of quinazoline-2,4(1H,3H)-diones.[9]
-
Boiling Point: The solvent's boiling point dictates the maximum temperature achievable at atmospheric pressure, which is a key consideration for temperature-sensitive reactions.
Q4: What are the key considerations when choosing a synthetic route for this compound?
A4: Several synthetic strategies can be employed. Two common modern approaches are:
-
Nucleophilic Aromatic Substitution (SNA_r): This method is effective when the aromatic ring is activated by electron-withdrawing groups.[10][11][12] The fluorine atom in this compound can act as a leaving group in subsequent reactions, but its presence on the starting material can influence the initial cyclization. In SNAr, fluoride is often a good leaving group because its high electronegativity polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack.[13]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of aryl amines.[14][15] It often offers a broader substrate scope and milder reaction conditions compared to traditional methods.[14] This method has been successfully used to synthesize various amino-substituted quinazolines and related heterocycles.[16][17][18]
Troubleshooting Guide: Low Yield and Impurities
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient Temperature | Systematically increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or LC-MS.[6] |
| Poor Reactant Solubility | Select a solvent in which all reactants are fully soluble at the desired reaction temperature.[6] Consider using a co-solvent system if a single solvent is inadequate. | |
| Catalyst Inactivity (if applicable) | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening different catalysts or ligands. | |
| Byproduct Formation | Oxidation | Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the quinazoline ring.[6] |
| High Reaction Temperature | Lower the reaction temperature to the minimum required for a reasonable reaction rate to avoid thermal decomposition.[19] | |
| Hydrolysis | Use anhydrous solvents and reagents, and dry all glassware thoroughly before use.[6] | |
| Difficulty in Purification | Similar Polarity of Product and Impurities | Optimize the reaction to minimize byproduct formation. Explore different chromatography conditions (e.g., different solvent systems, stationary phases) or consider recrystallization. |
Part 2: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a systematic approach to identifying the optimal solvent for your reaction.
Objective: To determine the solvent that provides the highest yield and purity of this compound.
Methodology:
-
Setup: In parallel reaction vials, place an equal amount of your starting materials (e.g., 2-amino-5-fluorobenzonitrile and your nitrogen source).
-
Solvent Addition: To each vial, add a different anhydrous solvent from the list below. Ensure the concentration of the limiting reagent is consistent across all reactions.
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)
-
Polar Protic: Isopropanol (IPA), Ethanol (EtOH)
-
Non-Polar: Toluene, Dioxane
-
-
Reaction: Stir all reactions at a consistent temperature (e.g., 100°C) for a set period (e.g., 12 hours).
-
Analysis: After the reaction time, quench the reactions and analyze a small aliquot from each vial by LC-MS or TLC to determine the relative conversion to the desired product and the formation of byproducts.
-
Selection: Choose the solvent that shows the highest conversion to the product with the cleanest reaction profile.
Protocol 2: Systematic Temperature Optimization
Once an optimal solvent has been identified, this protocol helps in pinpointing the ideal reaction temperature.
Objective: To find the temperature that maximizes the yield of this compound while minimizing byproduct formation.
Methodology:
-
Setup: Prepare several identical reactions in the optimal solvent identified in Protocol 1.
-
Temperature Gradient: Set each reaction to run at a different, controlled temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).[6]
-
Monitoring: Monitor the progress of each reaction over time using TLC or LC-MS.
-
Analysis: Once the reactions appear to have reached completion or a plateau, work up each reaction and isolate the product.
-
Evaluation: Determine the isolated yield and purity for each reaction temperature. The optimal temperature is the one that provides the best balance of high yield and high purity. Note that higher temperatures can sometimes lead to degradation of the product.[19]
Data Presentation: Solvent Screening Results (Hypothetical)
| Solvent | Dielectric Constant | Boiling Point (°C) | Relative Conversion (%) | Key Observations |
| Toluene | 2.4 | 111 | 35 | Incomplete dissolution of starting material. |
| Dioxane | 2.2 | 101 | 45 | Better solubility, but still sluggish reaction. |
| Acetonitrile | 37.5 | 82 | 60 | Good conversion, some byproducts observed. |
| DMF | 36.7 | 153 | 92 | Excellent conversion, clean reaction profile. |
| DMSO | 46.7 | 189 | 95 | Highest conversion, but purification can be challenging due to high boiling point. |
| Ethanol | 24.6 | 78 | 55 | Moderate conversion, potential for side reactions with protic solvent. |
Part 3: Visualizations
Experimental Workflow for Optimization
Caption: Workflow for systematic optimization of solvent and temperature.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Buy 2-Amino-6-fluorobenzonitrile | 77326-36-4 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Ambeed [ambeed.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in quinazoline cyclization
A Guide to Preventing Byproduct Formation
Welcome to the Technical Support Center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during quinazoline cyclization reactions. As a Senior Application Scientist, this resource provides field-proven insights and scientifically grounded protocols to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant hydrolysis of my quinazoline product. What are the likely causes and how can I prevent this?
A1: Hydrolysis of the quinazoline ring is a common issue, leading to the formation of 2-aminobenzaldehyde or its self-condensation products, along with formic acid and ammonia/ammonium.[1] This is often due to the presence of water in the reaction mixture, which can be exacerbated by acidic or basic conditions and high temperatures.
Causality and Prevention:
-
Presence of Water: The pyrimidine ring of the quinazoline nucleus is susceptible to hydrolytic cleavage.[2]
-
Solution: Employ anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent the introduction of atmospheric moisture.
-
-
Acidic or Basic Conditions: Both acid and base can catalyze the hydrolysis of the quinazoline ring.
-
Solution: If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective amount. Consider using milder acids or bases. During work-up, neutralize the reaction mixture promptly to avoid prolonged exposure to acidic or basic aqueous solutions.
-
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.
-
Solution: Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. Monitor the reaction progress closely to avoid unnecessarily long reaction times at high temperatures.
-
Q2: My reaction is producing N-oxide and/or quinazolinone byproducts. What is the mechanism and how can I minimize their formation?
A2: The formation of quinazoline N-oxides and quinazolin-4(3H)-ones are oxidative side reactions. The nitrogen atoms in the quinazoline ring, particularly N3, are susceptible to oxidation, leading to N-oxides. The C4 position can also be oxidized to form a quinazolinone.[2]
Mechanism of N-oxide Formation:
Direct oxidation of the quinazoline ring can lead to a mixture of N1 and N3 oxides, though N3-oxides are often valuable synthetic intermediates themselves.[2][3][4] The presence of an oxidizing agent, which can be atmospheric oxygen at elevated temperatures or an added oxidant, facilitates this process.
Mechanism of Quinazolinone Formation:
Oxidation at the C4 position of the quinazoline ring results in the corresponding quinazolinone. This can be promoted by certain catalysts or reaction conditions that favor oxidation.[2]
Prevention Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to exclude atmospheric oxygen, a common oxidizing agent.
-
Control of Oxidants: If an oxidant is necessary for the reaction, use a stoichiometric amount and consider employing a milder oxidant.
-
Temperature Optimization: High temperatures can promote oxidation. Determine the optimal temperature that balances the reaction rate with minimal byproduct formation.
Q3: I'm observing dimerization or polymerization in my reaction mixture. What leads to this and what are the solutions?
A3: Dimerization or polymerization can occur, especially at high concentrations of reactants or when using bifunctional starting materials.
Causality and Prevention:
-
High Reactant Concentration: High concentrations increase the probability of intermolecular reactions, leading to dimers or polymers.
-
Solution: Perform the reaction at a lower concentration by increasing the solvent volume.
-
-
Bifunctional Starting Materials: If a starting material contains two reactive sites that can participate in the quinazoline formation (e.g., a diamine), it can lead to the formation of dimers or polymers.
-
Solution: Ensure the purity of your starting materials to avoid unintended bifunctional impurities. If the starting material is inherently bifunctional, a change in synthetic strategy may be necessary.
-
Q4: My Friedländer synthesis is yielding quinoline derivatives as a major byproduct. Why is this happening?
A4: The Friedländer synthesis, which typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, can sometimes lead to the formation of quinoline byproducts.[5][6][7][8][9] This is due to the similarity of the starting materials and reaction conditions to those of quinoline syntheses.
Troubleshooting:
-
Careful Control of Reaction Conditions: The choice of catalyst and reaction temperature can influence the reaction pathway. Optimization of these parameters is key to favoring quinazoline formation.
-
Purity of Starting Materials: Ensure the 2-aminoaryl aldehyde or ketone is pure and free from isomers or related compounds that could lead to quinoline formation.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Problem: The quinazoline synthesis results in a low yield of the desired product, with a significant amount of starting material remaining.
| Possible Cause | Explanation | Solution |
| Low Reaction Temperature | The activation energy for the cyclization is not being met. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. |
| Insufficient Reaction Time | The reaction has not proceeded to completion. | Extend the reaction time and monitor at regular intervals using TLC until the starting material is consumed. |
| Catalyst Inactivity | The catalyst may be poisoned or deactivated. | If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. Consider adding a fresh batch of catalyst. |
| Poor Solubility of Reactants | Reactants are not sufficiently dissolved to react efficiently. | Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be suitable. |
Experimental Protocol: Optimizing Reaction Temperature
-
Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel in separate vials.
-
Identical Conditions: Ensure that the concentration of all reactants and the solvent are identical across all reactions.
-
Temperature Gradient: Place each reaction vial in a heating block with a temperature gradient or in separate heating blocks set to different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
-
Monitor Progress: Monitor each reaction at regular time intervals (e.g., every hour) using Thin Layer Chromatography (TLC).
-
Analyze Results: Identify the temperature that provides the optimal balance between a reasonable reaction rate and the minimal formation of byproducts.
Issue 2: Formation of Multiple Unidentified Byproducts
Problem: The crude reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts.
| Possible Cause | Explanation | Solution |
| Decomposition of Starting Materials or Product | High reaction temperatures or harsh acidic/basic conditions can lead to degradation. | Lower the reaction temperature and/or use milder reaction conditions (e.g., a weaker acid or base). |
| Side Reactions of Functional Groups | Substituents on the starting materials may be undergoing undesired reactions. | Protect sensitive functional groups before the cyclization reaction and deprotect them afterward. |
| Use of Classical, Harsh Synthesis Methods | Traditional methods like the Bischler synthesis often require high temperatures and pressures, leading to byproduct formation. | Consider modern synthetic methods such as metal-catalyzed cross-coupling reactions or microwave-assisted synthesis, which often proceed under milder conditions with higher selectivity.[10][11][12][13] |
Experimental Protocol: Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.
-
Inert Atmosphere: Assemble the glassware while still warm and immediately purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using molecular sieves.
-
Anhydrous Reagents: Use anhydrous grade reagents or dry them according to standard laboratory procedures.
-
Addition of Reagents: Add reagents via syringe or a dropping funnel, ensuring the system remains under an inert atmosphere.
Visualizing Reaction Pathways and Troubleshooting
Byproduct Formation Pathways
Caption: Common byproduct formation pathways from the desired quinazoline product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in quinazoline synthesis.
References
- 1. scispace.com [scispace.com]
- 2. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedlander quinoline synthesis [quimicaorganica.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 13. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Aminoquinazoline Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminoquinazoline derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities. We will delve into the nuanced molecular interactions and structural modifications that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile scaffold.
Anticancer Activity: Targeting Key Signaling Pathways
The quinazoline core is a privileged scaffold in the design of anticancer agents, with several approved drugs, such as gefitinib, erlotinib, and lapatinib, featuring this chemical entity.[1][2] The 2-aminoquinazoline derivatives, in particular, have been extensively explored as inhibitors of various protein kinases that are crucial for tumor growth and proliferation.[3][4]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and inhibiting apoptosis.[4][5] Overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime target for therapeutic intervention.[4][5] 2-Aminoquinazoline derivatives have emerged as potent EGFR inhibitors, with their SAR extensively studied.
The general pharmacophore for 4-anilinoquinazoline-based EGFR inhibitors includes the quinazoline core that anchors to the ATP-binding site of the EGFR kinase domain, a substituted aniline moiety that provides selectivity, and various groups at other positions of the quinazoline ring that modulate potency and pharmacokinetic properties.[4][6]
Key SAR Insights for EGFR Inhibition:
-
Position 4: Substitution with a substituted aniline is crucial for high-affinity binding to the ATP pocket of EGFR. The nature and position of substituents on the aniline ring significantly impact potency. For instance, a 3,4-disubstitution on the aniline moiety has been shown to increase EGFR inhibitory activity.[2][6]
-
Position 2: While many potent EGFR inhibitors are 4-anilinoquinazolines, modifications at the 2-position of the 2-aminoquinazoline scaffold have also yielded promising results. For example, the introduction of a (2-bromo-phenyl)-amino group at position 4 has been explored.[6]
-
Quinazoline Core Substitutions: Modifications on the quinazoline ring, such as at positions 6 and 7, can enhance activity and selectivity. For example, the presence of a 7-chloro substituent has been found in potent derivatives.[7]
Comparative Data of 2-Aminoquinazoline Derivatives as EGFR Inhibitors:
| Compound ID | R Group (Position 4) | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Gefitinib | 3-chloro-4-fluoroaniline | EGFR | 17.1 | A431 | 8.37 | [2] |
| Compound 15 | 3,4-disubstituted aniline | EGFR | 5.9 | - | - | [2] |
| Compound 24 | Substituted aniline | EGFR | 9.2 | A549 | 6.54 | [2] |
| Compound 21 | 4-bromo-phenylethylidene-hydrazinyl | EGFRwt | 46.1 | - | - | [6] |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this pathway.[8][9] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy to achieve a synergistic antitumor effect.[10][11] Several 2-aminoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors or dual EGFR/VEGFR-2 inhibitors.
Key SAR Insights for VEGFR-2 Inhibition:
-
Aniline Substitutions: Similar to EGFR inhibitors, the nature of the aniline substituent at position 4 is critical. A hydrogen bond donor at the para position of the aniline moiety has been shown to be important for interaction with conserved amino acid residues in the VEGFR-2 binding site.[10] A 2,4-disubstitution on the aniline ring with bulky halogen atoms tends to increase activity against VEGFR-2.[2]
-
Linker and Side Chains: The introduction of specific linkers and side chains can enhance VEGFR-2 inhibitory activity. For instance, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for both EGFR and VEGFR-2 inhibition.[6]
Comparative Data of 2-Aminoquinazoline Derivatives as VEGFR-2 Inhibitors:
| Compound ID | R Group (Position 4) | Target | IC50 (nM) | Reference |
| Vandetanib | 4-bromo-2-fluoroaniline | VEGFR-2 | 33.26 | [2] |
| Compound 8o | Substituted aniline | VEGFR-2 | - | [10] |
| Compound 15 | 3,4-disubstituted aniline | VEGFR-2 | 36.78 | [2] |
| SQ2 | N-phenyl cyclopropane-1,1-dicarboxamide derivative | VEGFR-2 | 14 | [12] |
Experimental Protocols
A common synthetic route to 2-aminoquinazoline derivatives involves the reaction of a 2-aminobenzonitrile with an appropriate amine in the presence of a catalyst. The specific reaction conditions can be optimized to achieve the desired product in good yield.
Step-by-Step Protocol:
-
Starting Material: Begin with a substituted 2-aminobenzonitrile.
-
Reaction with Amine: In a round-bottom flask, dissolve the 2-aminobenzonitrile in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Amine: Add the desired amine to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux for a specified period (e.g., 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final 2-aminoquinazoline derivative.[13]
The inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 can be determined using a variety of commercially available kinase assay kits.
Step-by-Step Protocol:
-
Prepare Reagents: Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and test compound to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Diagram
Caption: EGFR and VEGFR-2 signaling pathways and the inhibitory action of 2-aminoquinazoline derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents.[7][14] 2-Aminoquinazoline derivatives have demonstrated promising activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7][14]
Key SAR Insights for Antibacterial Activity:
-
Position 2 Substitutions: The nature of the substituent at the 2-position of the quinazoline ring is critical for antibacterial potency. A 3,4-difluorobenzylamine substitution at this position has been shown to exhibit high potency against S. aureus.[7]
-
Position 7 Substitutions: Halogen substitutions on the quinazoline core, such as a 7-chloro group, can enhance antibacterial activity.[7]
-
General Observations: The combination of a substituted amino group at position 2 and appropriate substitutions on the quinazoline ring can lead to compounds with potent and broad-spectrum antibacterial activity.[15]
Comparative Data of 2-Aminoquinazoline Derivatives as Antibacterial Agents:
| Compound ID | R Group (Position 2) | R' Group (Position 7) | Target Organism | MIC50 (µM) | Reference |
| 6l | Unspecified | Chloro | S. aureus ATCC25923 | 1.0 | [7] |
| 6y | 3,4-difluorobenzylamine | Chloro | S. aureus JE2 | 0.02 | [7] |
| Compound 22 | Substituted piperidine | 6,7-dimethoxy | S. pyogenes | - | [15] |
Experimental Workflow for Antibacterial Screening
Caption: Experimental workflow for screening the antibacterial activity of 2-aminoquinazoline derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is an active area of research.[16][17] 2-Aminoquinazoline derivatives have shown potential as anti-inflammatory agents by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[16][17]
Key SAR Insights for Anti-inflammatory Activity:
-
Fluorine Substitution: The introduction of fluorine atoms into the benzo[h]quinazoline-2-amine structure has been shown to enhance anti-inflammatory activity and reduce toxicity.[17]
-
Phenyl Substitution: A 2-phenylquinazoline analog has demonstrated significant anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16]
-
Substituents on Phenyl Ring: For 2-phenyl quinazolinone derivatives, electron-releasing groups on the phenyl ring, such as alkyl and alkoxy groups, generally lead to better anti-inflammatory activity compared to electron-withdrawing groups.[18]
Comparative Data of 2-Aminoquinazoline Derivatives as Anti-inflammatory Agents:
| Compound Class | Key Structural Feature | Mechanism of Action | Reference |
| Benzo[h]quinazoline-2-amine derivatives | Fluorine substitution | NF-κB inhibition | [17] |
| 2-Phenylquinazoline analog | 2-phenyl group | Inhibition of pro-inflammatory cytokines | [16] |
| Benzothiazole-substituted 2-phenyl quinazolinones | Electron-releasing groups on phenyl ring | - | [18] |
Conclusion
The 2-aminoquinazoline scaffold represents a highly versatile platform for the design of potent and selective therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure and its substituents can lead to significant changes in biological activity, enabling the fine-tuning of these molecules for specific targets. The extensive research into their anticancer properties, particularly as EGFR and VEGFR-2 inhibitors, has yielded valuable insights for the development of next-generation cancer therapies. Furthermore, their emerging roles as antimicrobial and anti-inflammatory agents open up new avenues for tackling infectious diseases and chronic inflammatory conditions. Continued exploration of the chemical space around the 2-aminoquinazoline nucleus, guided by a deep understanding of SAR, holds immense promise for the discovery of novel and effective drugs.
References
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Efficacy of 6-Fluoroquinazoline Compounds: A Comparative Guide for Researchers
In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. The strategic addition of a fluorine atom at the 6-position of this scaffold has been shown to enhance metabolic stability, bioavailability, and target binding affinity, making 6-fluoroquinazoline derivatives a subject of intense research. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these promising compounds, offering field-proven insights and experimental data to inform drug development professionals.
The Rationale for Fluorination: Enhancing a Privileged Scaffold
The quinazoline core is a recognized privileged structure in medicinal chemistry, forming the backbone of several FDA-approved drugs.[1] The introduction of a fluorine atom at the 6-position is a deliberate and strategic modification. This is because the carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity can significantly alter the electronic properties of the molecule. These changes can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, and can also enhance binding interactions with target proteins, ultimately leading to increased potency and a better pharmacokinetic profile.[2]
In Vitro Efficacy: Potent Antiproliferative Activity Across Diverse Cancer Cell Lines
The initial assessment of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. 6-Fluoroquinazoline derivatives have consistently demonstrated potent antiproliferative effects across a wide spectrum of human cancer cell lines. This activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.
Key In Vitro Findings:
Numerous studies have reported low micromolar to nanomolar IC50 values for various 6-fluoroquinazoline compounds against cell lines derived from lung, breast, colon, and liver cancers. For instance, certain 4-arylamino-6-fluoroquinazoline derivatives have shown remarkable inhibitory activities against A549 lung carcinoma cells.[2] Similarly, significant activity has been observed against MCF-7 and MDA-MB-231 breast adenocarcinoma cells, as well as HepG2 hepatocellular carcinoma cells.[2]
| Compound Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Arylamino-6-fluoroquinazoline | A549 (Lung Carcinoma) | 0.71 - 2.30 | [2] |
| Fluoroquinazolinone derivative | MCF-7 (Breast Adenocarcinoma) | Low micromolar | [2] |
| 6-Fluoroquinazoline derivative | MDA-MB-231 (Breast Adenocarcinoma) | Micromolar range | [2] |
| VEGFR-2 targeting derivative | HepG2 (Hepatocellular Carcinoma) | Micromolar range | [2] |
| 6-arylureido-4-anilinoquinazoline (Compound 7i) | A549 (Lung Carcinoma) | 2.25 | [1] |
| 6-arylureido-4-anilinoquinazoline (Compound 7i) | HT-29 (Colon Carcinoma) | 1.72 | [1] |
| 6-arylureido-4-anilinoquinazoline (Compound 7i) | MCF-7 (Breast Adenocarcinoma) | 2.81 | [1] |
| 6-aryloxyl substituted quinazoline (Compound 4m) | N87 (Gastric Cancer, HER2+) | 0.0063 | [3] |
| 6-aryloxyl substituted quinazoline (Compound 4m) | H1975 (NSCLC, EGFR T790M/L858R) | 0.0075 | [3] |
Table 1: Representative In Vitro Antiproliferative Activity of 6-Fluoroquinazoline Derivatives. This table summarizes the IC50 values of various 6-fluoroquinazoline compounds against different cancer cell lines, showcasing their potent cytotoxic effects.
From the Bench to the Model: Assessing In Vivo Efficacy
While in vitro assays are crucial for initial screening, the true therapeutic potential of a compound can only be ascertained through in vivo studies in living organisms. These studies, typically conducted in animal models such as mice, provide critical information on a compound's efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a complex biological system.
Xenograft Models: A Window into Antitumor Activity
The most common approach for evaluating the in vivo anticancer efficacy of a compound is the use of xenograft models. This involves implanting human cancer cells into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the test compound, and tumor growth is monitored over time.
A number of 6-fluoroquinazoline derivatives have demonstrated significant tumor growth inhibition in various xenograft models. For example, a 4-arylamino-6-fluoroquinazoline derivative showed significant inhibition of proliferation and metastasis in a zebrafish xenograft model using A549 lung cancer cells.[2] In a human colon cancer xenograft model (HCT116), another derivative, 9e (PVHD303), exhibited a dose-dependent inhibition of tumor growth, achieving a 62.9% tumor growth inhibition rate at a dose of 20 mg/kg/day.[2]
| Compound Derivative | Cancer Type | Animal Model | Tumor Growth Inhibition | Dosage | Reference |
| 4-arylamino-6-fluoroquinazoline | Lung Adenocarcinoma (A549) | Zebrafish Xenograft | Significant | Not specified | [2] |
| Compound 28 | Not specified | In vivo model | Substantial reduction | Not specified | [2] |
| Derivative 9e (PVHD303) | Human Colon Cancer (HCT116) | Xenograft Model | 62.9% | 20 mg/kg/day | [2] |
| Quinazoline derivative 10 | NSCLC (BaF3-EGFR19del/T790M/C797S) | Xenograft Model | 67.95% | 30 mg/kg | [4] |
Table 2: Summary of In Vivo Antitumor Efficacy of Selected 6-Fluoroquinazoline Derivatives. This table highlights the significant tumor growth inhibition exhibited by various 6-fluoroquinazoline compounds in preclinical xenograft models.
Bridging the Gap: Understanding the In Vitro-In Vivo Discrepancy
A critical aspect of drug development is understanding the correlation, and often the discrepancy, between in vitro potency and in vivo efficacy. A compound that is highly potent in a petri dish may not be as effective in a living organism. This can be attributed to a multitude of factors, including:
-
Pharmacokinetics (PK): This encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound may have poor oral bioavailability, be rapidly metabolized in the liver, or not effectively reach the tumor site, all of which would limit its in vivo efficacy despite high in vitro activity.
-
Pharmacodynamics (PD): This relates to the biochemical and physiological effects of the drug on the body. Factors such as target engagement in the tumor tissue and the duration of target inhibition are crucial for in vivo success.
-
The Tumor Microenvironment: Unlike the simplistic 2D environment of a cell culture plate, tumors in vivo exist within a complex microenvironment consisting of various cell types, an extracellular matrix, and a unique vasculature. This microenvironment can influence drug penetration and the response of cancer cells to treatment.
The strategic placement of the fluorine atom in 6-fluoroquinazolines is often intended to improve the pharmacokinetic properties of these molecules, potentially leading to a better translation of in vitro potency to in vivo efficacy.[2]
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Many 6-fluoroquinazoline derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell growth, proliferation, and survival.[5]
By binding to the ATP-binding site of the EGFR kinase domain, 6-fluoroquinazoline inhibitors block its autophosphorylation and subsequent activation of these downstream pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2][5]
Figure 1: Simplified diagram of the EGFR signaling pathway and the mechanism of inhibition by 6-fluoroquinazoline compounds.
Experimental Methodologies: Ensuring Scientific Integrity
The reliability of the data presented in this guide is contingent upon the robustness of the experimental protocols employed. Below are standardized, step-by-step methodologies for the key assays used to evaluate the in vitro and in vivo efficacy of 6-fluoroquinazoline compounds.
In Vitro: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 6-fluoroquinazoline compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT cell proliferation assay.
In Vivo: Xenograft Mouse Model
This protocol outlines the general procedure for establishing and utilizing a xenograft model to assess antitumor efficacy.
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the logarithmic growth phase.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in a matrix like Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 6-fluoroquinazoline compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect.
Figure 3: General workflow for an in vivo xenograft mouse model study.
Conclusion and Future Directions
The collective body of evidence strongly supports the therapeutic potential of 6-fluoroquinazoline compounds as anticancer agents. Their potent in vitro antiproliferative activity, coupled with significant in vivo tumor growth inhibition, underscores the value of this chemical scaffold in drug discovery. The strategic incorporation of a fluorine atom at the 6-position appears to confer advantageous properties that can enhance the translation from preclinical to clinical settings.
Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of lead compounds to better predict their clinical efficacy. Furthermore, exploring the activity of these compounds against a broader range of cancer types and in combination with other therapeutic modalities will be crucial in realizing their full potential in the fight against cancer.
References
- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 2. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Kinase Inhibitory Profile of Quinazoline Isomers
Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibition
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure provides an ideal framework for the precise spatial arrangement of substituents, enabling potent and selective interactions with the ATP-binding pocket of various protein kinases.[1][2] This has led to the development of numerous FDA-approved kinase inhibitors for cancer therapy, including gefitinib, erlotinib, and lapatinib, which primarily target epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases.[3][4][5]
This guide provides an in-depth comparison of the kinase inhibitory profiles of quinazoline isomers. We will explore how subtle changes in the placement of nitrogen atoms within the heterocyclic ring system can dramatically alter the inhibitory activity and selectivity of these compounds. This analysis is grounded in the principles of bioisosterism, where the substitution of an atom or group with another that has similar physical or chemical properties can lead to significant improvements in a drug's therapeutic profile.[6][7]
The Structural Isomers of Quinazoline: A Subtle Change with Profound Consequences
Quinazoline (1,3-diazanaphthalene) has three other structural isomers, also known as benzodiazines: quinoxaline (1,4-diazanaphthalene), cinnoline (1,2-diazanaphthalene), and phthalazine (2,3-diazanaphthalene).[8][9] While all share the same molecular formula (C₈H₆N₂), the arrangement of the nitrogen atoms within the pyrimidine ring profoundly influences their electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These differences, in turn, dictate how they interact with the active site of a kinase.
| Isomer | Structure | Key Features |
| Quinazoline | 1,3-Diazanaphthalene | Asymmetric nitrogen placement, allowing for distinct hydrogen bond donor/acceptor patterns. This is the most common scaffold in approved kinase inhibitors.[3][10] |
| Quinoxaline | 1,4-Diazanaphthalene | Symmetric nitrogen placement. Often explored as a bioisosteric replacement for the quinazoline core. |
| Cinnoline | 1,2-Diazanaphthalene | Adjacent nitrogen atoms, influencing the electronic distribution and basicity of the ring. |
| Phthalazine | 2,3-Diazanaphthalene | Adjacent nitrogen atoms in a different orientation compared to cinnoline. |
Comparative Kinase Inhibitory Profiles: A Data-Driven Analysis
The true measure of a kinase inhibitor's utility lies in its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. The following sections and tables will compare the inhibitory activities of representative quinazoline-based inhibitors and their isomeric counterparts against key oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a primary target in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[11] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent EGFR inhibition.[3]
| Compound | Isomeric Scaffold | Primary Target(s) | IC50 (nM) | Reference |
| Gefitinib | Quinazoline | EGFR | 2-37 | [3] |
| Erlotinib | Quinazoline | EGFR | 2 | [3] |
| Lapatinib | Quinazoline | EGFR, HER2 | 10.8, 9.8 | [4] |
| Hypothetical Quinoxaline Analog | Quinoxaline | EGFR | Variable | N/A |
| Hypothetical Cinnoline Analog | Cinnoline | EGFR | Variable | N/A |
Note: Direct comparative data for exact isomeric analogs of approved drugs is often limited in publicly available literature. The hypothetical entries highlight the principle of isomeric comparison.
The success of the quinazoline scaffold in EGFR inhibitors is largely attributed to the specific hydrogen bonding interactions it forms within the ATP binding pocket. The N1 and N3 atoms of the quinazoline ring play crucial roles in anchoring the inhibitor. Shifting the nitrogen positions, as in a quinoxaline or cinnoline analog, would alter these critical interactions, likely impacting potency.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinazoline-based inhibitors have been developed to target VEGFRs.[10]
| Compound | Isomeric Scaffold | Primary Target(s) | IC50 (nM) | Reference |
| Vandetanib | Quinazoline | VEGFR2, EGFR | 40, 500 | [10] |
| Tivozanib | Quinazoline | VEGFR1, VEGFR2, VEGFR3 | 0.21, 0.16, 0.24 | [10] |
| Quinazoline Derivative 22a | Quinazoline | VEGFR2 | 60.00 | [3] |
| Quinazoline Derivative 22b | Quinazoline | VEGFR2 | 86.36 | [3] |
The data for VEGFR inhibitors further underscores the prevalence and efficacy of the quinazoline scaffold. The strategic placement of substituents on the quinazoline core allows for the optimization of interactions with the specific amino acid residues in the VEGFR active site.
Experimental Protocols for Kinase Inhibition Profiling
To ensure the scientific integrity of the comparative data presented, it is crucial to employ robust and validated experimental methodologies. The following protocols are standard in the field for determining the kinase inhibitory activity of small molecules.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used to generate a luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds (quinazoline isomers) in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to a reaction buffer.
-
Initiation of Inhibition: Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion and ADP Conversion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Impact of Isomeric Changes
Diagrams are essential for conceptualizing the complex interactions at play. The following visualizations illustrate the core concepts discussed in this guide.
The Quinazoline Scaffold and its Isomers
Caption: Structural isomers of quinazoline.
Generalized Kinase Inhibition Workflow
Caption: A typical workflow for evaluating kinase inhibitors.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based drug.
Conclusion: The Strategic Importance of Isomeric Scaffolds in Drug Discovery
The comparative analysis of quinazoline isomers reveals that subtle structural modifications can have a profound impact on kinase inhibitory profiles. The quinazoline scaffold has proven to be exceptionally versatile and effective, particularly in the development of EGFR and VEGFR inhibitors.[3][10] However, the exploration of its isomers—quinoxaline, cinnoline, and phthalazine—remains a viable strategy in the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.[12][13]
The principles of bioisosteric replacement guide medicinal chemists in navigating the vast chemical space of potential kinase inhibitors.[6][14] By understanding the structure-activity relationships of different isomeric scaffolds, researchers can rationally design next-generation therapeutics that overcome the challenges of drug resistance and off-target toxicity. The continued investigation into the synthesis and biological evaluation of these and other heterocyclic systems will undoubtedly fuel the discovery of innovative treatments for cancer and other diseases driven by aberrant kinase signaling.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 7. ctppc.org [ctppc.org]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 15. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Evaluation of 6-Fluoroquinazolin-2-amine Derivatives
In the landscape of medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of a fluorine atom at the 6-position, coupled with an amine group at the 2-position, gives rise to the 6-Fluoroquinazolin-2-amine core, a pharmacophore with significant potential in oncology and infectious diseases. This guide provides a comprehensive comparison of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Scientific Rationale: Why this compound?
The strategic incorporation of a fluorine atom at the C-6 position of the quinazoline ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. The 2-amino group serves as a critical anchor for hydrogen bonding interactions within the active sites of various enzymes, contributing to the molecule's biological activity. This combination of structural features makes this compound derivatives a promising class of compounds for targeting a range of pathological conditions.
Comparative Anticancer Activity
Derivatives of the this compound scaffold have demonstrated potent antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1]
Below is a comparative summary of the half-maximal inhibitory concentrations (IC50) for a selection of hypothetical this compound derivatives against common cancer cell lines. This data, synthesized from various studies on similar quinazoline structures, illustrates the potential of this scaffold.[2][3][4]
| Derivative | R-Group at N-2 | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) |
| FA-1 | -H | > 50 | > 50 | > 50 |
| FA-2 | -CH3 | 25.3 | 31.8 | 28.5 |
| FA-3 | -C6H5 | 10.1 | 12.5 | 11.7 |
| FA-4 | 4-Cl-C6H4 | 5.2 | 6.8 | 4.9 |
| FA-5 | 3,4-(OCH2O)-C6H3 | 2.1 | 3.5 | 2.8 |
| Gefitinib (Control) | - | 15.6 | 20.1 | 18.9 |
Note: The data presented is a representative compilation from various sources on quinazoline derivatives and is intended for comparative illustration.[1][2]
Comparative Antimicrobial Activity
In addition to their anticancer properties, this compound derivatives, sharing structural similarities with fluoroquinolone antibiotics, have shown promising antimicrobial activity. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[5]
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of representative this compound derivatives against common bacterial strains.
| Derivative | R-Group at N-2 | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| FA-1 | -H | 128 | > 128 |
| FA-2 | -CH3 | 64 | 128 |
| FA-3 | -C6H5 | 32 | 64 |
| FA-4 | 4-Cl-C6H4 | 16 | 32 |
| FA-5 | 3,4-(OCH2O)-C6H3 | 8 | 16 |
| Ciprofloxacin (Control) | - | 1 | 0.5 |
Note: This data is illustrative and compiled from studies on quinazoline and fluoroquinolone derivatives to demonstrate potential activity.[5]
Key Mechanistic Insights
Anticancer Mechanism of Action: Targeting Cellular Signaling
The anticancer effects of many quinazoline derivatives are rooted in their ability to inhibit protein kinases crucial for cancer cell proliferation and survival.
EGFR and PI3K/Akt/mTOR Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[6] Overactivation of this pathway is a common feature in many cancers. This compound derivatives can act as competitive inhibitors at the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent activation of the PI3K/Akt cascade. This blockade leads to cell cycle arrest and apoptosis.[1]
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cytotoxicity of 6-Fluoroquinazoline Derivatives in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the quinazoline nucleus has emerged as a "privileged" structure, forming the backbone of numerous approved and investigational anti-cancer drugs.[1][2] The strategic incorporation of a fluorine atom at the 6-position of the quinazoline ring is a well-established medicinal chemistry tactic to improve metabolic stability, bioavailability, and target binding interactions.[3][4] This guide provides a comprehensive analysis of the cytotoxic potential of 6-fluoroquinazoline derivatives against various cancer cell lines, offering a comparative perspective based on available experimental data. We will delve into the mechanistic underpinnings of their anti-proliferative effects and provide detailed protocols for their evaluation.
Comparative Cytotoxicity Profile
The anti-proliferative activity of several 6-fluoroquinazoline derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying cytotoxicity, and a comparative summary of these values reveals the broad-spectrum potential and differential sensitivity of various cancer types to this class of compounds.
| Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 4-Arylamino-6-fluoroquinazolines | A549 | Lung Carcinoma | 0.71 - 2.30 | [3] |
| 6-Fluoro-3H-quinazoline-4-thione | HCT-116 | Colon Cancer | 8.2 | [3] |
| 6-Fluoro-3H-quinazoline-4-thione | MCF-7 | Breast Cancer | 11.4 | [3] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Cpd 45) | A549 | Lung Cancer | 0.44 | [5] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Cpd 38) | A549 | Lung Cancer | 0.98 | [5] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Cpd 38) | BEAS-2B | Normal Bronchial Epithelial | 1.28 | [5] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Cpd 6e) | MCF-7 | Breast Cancer | 168.78 | [6] |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline (Cpd 1018) | PC-3 | Prostate Cancer | 13.0 | [7] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. The specific molecular structures of the derivatives within each class vary.
The data clearly indicates that derivatization of the 6-fluoroquinazoline scaffold is crucial for potent anti-cancer activity. For instance, certain 4-arylamino derivatives exhibit impressive sub-micromolar to low micromolar activity against lung cancer cells.[3] Notably, compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, demonstrates a potent IC₅₀ of 0.44 µM in A549 lung cancer cells.[5] The comparison of compound 38's activity in A549 cancer cells versus normal BEAS-2B cells suggests a degree of selectivity, a desirable characteristic for any potential chemotherapeutic agent.[5]
Mechanistic Insights: Beyond Simple Cytotoxicity
The anti-cancer effects of quinazoline derivatives are multifaceted, often involving the modulation of key signaling pathways that govern cell proliferation, survival, and death.[2][8]
Inhibition of Key Oncogenic Kinases
A primary mechanism of action for many quinazoline-based compounds is the inhibition of protein kinases, which are often dysregulated in cancer.[8] The epidermal growth factor receptor (EGFR) is a well-established target for this class of molecules.[3] Furthermore, derivatives have been designed to target other critical kinases such as Aurora kinases, which are essential for cell cycle regulation.[6][9][10] The inhibition of these kinases disrupts downstream signaling cascades, such as the PI3K/AKT and Raf/MEK/ERK pathways, leading to a halt in cell proliferation.[5][7][8]
Induction of Apoptosis and Cell Cycle Arrest
A significant body of evidence points to the ability of quinazoline derivatives to induce programmed cell death, or apoptosis, in cancer cells.[6][11][12] This is often a consequence of kinase inhibition or other cellular stresses initiated by the compound. Mechanistic studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential.[5] Furthermore, the induction of pro-apoptotic proteins like NOXA and BIM has been observed with compounds that target related pathways.[13][14]
Concurrently, many of these derivatives cause cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.[6][15] Depending on the specific derivative and cell type, arrest can occur at the G1 or G2/M phase of the cell cycle.[5][6]
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for assessing the cytotoxic and apoptotic effects of 6-fluoroquinazoline derivatives.
General Experimental Workflow
The initial screening of a novel compound involves a systematic approach to determine its efficacy and mechanism of action.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[11][16]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
6-Fluoroquinazoline derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-fluoroquinazoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Materials:
-
6-well plates
-
6-Fluoroquinazoline derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the 6-fluoroquinazoline derivative at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Collection: After treatment, collect both floating and adherent cells. To collect adherent cells, gently wash with PBS and detach using trypsin. Combine the floating and adherent cells from each well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
The 6-fluoroquinazoline scaffold represents a promising foundation for the development of novel anti-cancer agents. The available data on its derivatives demonstrate potent cytotoxic activity across a range of cancer cell lines, particularly in lung and breast cancer models. The mechanisms of action are diverse and target key oncogenic pathways, including receptor tyrosine kinases and regulators of the cell cycle and apoptosis. The provided experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of this important class of molecules. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, ultimately paving the way for the development of next-generation cancer therapeutics.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 4. 2-Amino-6-fluoro-4(3H)-quinazolinone|RUO [benchchem.com]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumour cell population growth inhibition and cell death induction of functionalized 6‐aminoquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorizoline-induced apoptosis requires prohibitins in nematodes and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Substituted 2-(N-trifluoroacetylamino)imidazopyridines induce cell cycle arrest and apoptosis in SK-LU-1 human cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Quinazoline Derivatives as Kinase Inhibitors
Introduction: The Quinazoline Scaffold and the Strategic Role of Halogenation
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology. Its rigid structure provides an ideal framework for orienting substituents to interact with the ATP-binding pocket of protein kinases. Dysregulation of kinase signaling is a hallmark of cancer, making kinases prime therapeutic targets. First and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib, erlotinib, and afatinib are prominent examples of quinazoline-based drugs that have revolutionized the treatment of certain cancers, such as non-small-cell lung cancer (NSCLC).
A common and highly effective strategy in the optimization of these inhibitors is the incorporation of halogen atoms. Halogenation is far from a simple steric modification; it is a nuanced tool used to modulate a compound's potency, selectivity, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Halogens can introduce favorable interactions within the kinase active site, such as hydrogen bonds and halogen bonds, alter electronic properties, and block sites of metabolic degradation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated quinazoline derivatives, grounded in experimental data, to elucidate the causal relationships behind their biological activity.
Comparative SAR Analysis: Decoding the Impact of Halogen Substitution
The biological activity of quinazoline derivatives is exquisitely sensitive to the type and position of substituents. The 4-anilinoquinazoline is the most common pharmacophore, where modifications on both the quinazoline core and the aniline moiety are critical for activity. Halogenation at specific positions has proven to be a key determinant of inhibitory potency.
The causality behind this observation often lies in the specific interactions within the ATP-binding pocket of kinases like EGFR. For instance, the 4-anilino moiety typically occupies the hydrophobic pocket, and substitutions at its 3- and 4-positions can form critical contacts. A classic example is the 3-chloro-4-fluoroaniline group found in gefitinib, which optimally positions the molecule to interact with key residues in the EGFR active site.
Below is a comparative summary of the in vitro inhibitory activities of representative halogenated quinazoline derivatives against key oncogenic kinases. This data, synthesized from multiple studies, highlights critical SAR trends.
Table 1: Comparative Inhibitory Activity (IC₅₀) of Halogenated Quinazoline Derivatives
| Compound ID | Core Scaffold | R1 (Position 4 of Quinazoline) | Target Kinase | IC₅₀ (nM) | Key SAR Insight | Reference(s) |
| Gefitinib | Quinazoline | 3-Chloro-4-fluoroaniline | EGFR | 17.1 | The 3-Cl and 4-F combination provides a potent and favorable interaction profile. | |
| Erlotinib | Quinazoline | 3-Ethynylaniline | EGFR | 33.25 | Serves as a non-halogenated benchmark for the 4-anilino moiety. | |
| Compound 7 | Quinazoline | 4-(4-Fluorophenylamino) | MGC-803 (Cell line) | 4.87 µM | Introduction of a single para-fluoro group improves activity over the unsubstituted analog (IC₅₀ = 6.23 µM). | |
| Compound 8 | Quinazoline | 4-(4-Chlorophenylamino) | MGC-803 (Cell line) | 2.51 µM | A para-chloro group is more effective than para-fluoro, likely due to increased hydrophobicity and potential for halogen bonding. | |
| Compound 9 | Quinazoline | 4-(4-Bromophenylamino) | MGC-803 (Cell line) | 1.89 µM | The para-bromo derivative shows the highest potency in this series, suggesting larger, more polarizable halogens are favorable at this position. | |
| Compound 39 | Quinazoline | 3-Trifluoromethyl-4-chloroaniline | A549 (Cell line) | 0.04 µM | Dual electron-withdrawing groups (CF₃ and Cl) on the aniline ring dramatically increase potency. | |
| Compound 40 | Quinazoline | 3-Trifluoromethyl-4-bromoaniline | A549 (Cell line) | 0.03 µM | Replacing chloro with bromo in the dual-substituted series further enhances the inhibitory activity. |
Note: IC₅₀ values are presented as reported in the source literature. Direct comparison should be made with caution as experimental conditions may vary between studies.
The clear trend observed in compounds 7, 8, and 9 demonstrates that for the 4-phenylamino substituent, increasing the size and polarizability of the halogen at the para-position (F < Cl < Br) leads to a progressive increase in antiproliferative activity. This highlights the importance of both electronic and steric factors in ligand-receptor interactions.
The EGFR Signaling Pathway: A Primary Target
To understand the mechanism of action, it is crucial to visualize the signaling cascade that these inhibitors disrupt. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and triggers autophosphorylation of its intracellular kinase domain. This initiates downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. Halogenated quinazoline derivatives act as ATP-competitive inhibitors, blocking the kinase activity and thereby shutting down these oncogenic signals.
Caption: EGFR signaling pathway and its inhibition by halogenated quinazoline derivatives.
Experimental Validation: Protocols for Evaluating Inhibitor Performance
A rigorous SAR study relies on robust and reproducible experimental protocols. The following sections detail the standard methodologies used to assess the efficacy of newly synthesized halogenated quinazoline derivatives.
Experimental Workflow Overview
The evaluation of a potential kinase inhibitor follows a logical progression from target-specific biochemical assays to cell-based assays and finally to in vivo models for the most promising candidates. This funneling approach ensures that resources are focused on compounds with the highest therapeutic potential.
Caption: General workflow for screening and characterizing quinazoline-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a quantitative measure of a compound's ability to directly inhibit the enzymatic activity of a target kinase. The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction; a lower signal indicates greater inhibition.
Rationale for Method Choice: This assay is highly sensitive, compatible with high-throughput screening, and measures kinase activity directly, providing a clear IC₅₀ value for target engagement without the complexities of a cellular environment.
Materials:
-
Recombinant human kinase enzyme (e.g., EGFR)
-
Poly (Glu, Tyr) substrate
-
ATP
-
Kinase Reaction Buffer (40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
Kinase Reaction Setup: To each well of the plate, add the diluted test compound. Add the kinase enzyme and substrate mixture to initiate the reaction. Include a "no-inhibitor" control (DMSO vehicle) and a "no-enzyme" control (background).
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines. The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.
Rationale for Method Choice: The MTT assay is a cost-effective, reliable, and widely accepted method for assessing overall cell health and the antiproliferative effects of a compound. It provides a crucial link between target inhibition and a functional cellular outcome.
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, NCI-H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells during their exponential growth phase and seed them into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, remove the old medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 72 hours to allow the compounds to exert their effects.
-
MTT Addition: After incubation, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to correct for background noise.
-
Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value by plotting percent viability against the log of compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The strategic incorporation of halogens is a powerful and indispensable tool in the design of quinazoline-based kinase inhibitors. As demonstrated by the comparative SAR data, the choice of halogen (F, Cl, Br) and its position on the scaffold can profoundly influence inhibitory potency. The general trend indicates that larger, more polarizable halogens often lead to enhanced activity, particularly on the 4-anilino ring, by optimizing hydrophobic and electronic interactions within the kinase's ATP-binding pocket.
The robust experimental workflows, from direct enzymatic inhibition assays to cellular viability studies, provide a self-validating system for identifying and optimizing lead candidates. Future research will continue to leverage these principles to design next-generation inhibitors that not only possess high potency but also exhibit improved selectivity for mutant kinases (e.g., EGFR T790M), thereby overcoming clinical resistance and reducing off-target side effects. The continued exploration of halogen bonding and other non-covalent interactions will undoubtedly pave the way for novel, more effective targeted cancer therapies.
A Comparative Guide to the Validation of 6-Fluoroquinazolin-2-amine as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of 6-Fluoroquinazolin-2-amine. We move beyond a simple listing of protocols to offer a logical, multi-stage validation workflow, explaining the scientific rationale behind each experimental choice. This document compares the candidate compound against established anti-inflammatory agents—Dexamethasone (corticosteroid), Celecoxib (selective COX-2 inhibitor), and Ibuprofen (non-selective NSAID)—providing a robust benchmark for its efficacy and potential mechanism of action.
Introduction: The Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental protective response to harmful stimuli, such as pathogens or damaged cells.[1] However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2] The inflammatory response is orchestrated by complex signaling networks, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways, upon activation by stimuli like bacterial lipopolysaccharide (LPS), trigger the transcription of pro-inflammatory genes, leading to the production of mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6]
Current anti-inflammatory therapies target different points in this cascade. Corticosteroids like Dexamethasone exert broad effects by inhibiting NF-κB and phospholipase A2.[7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and the more selective Celecoxib act by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.[9][10][11]
Quinazoline derivatives have emerged as a promising class of compounds with diverse biological activities.[12] Specifically, fluorine-substituted quinazolin-2-amine structures have been investigated as potential NF-κB inhibitors, suggesting a mechanism distinct from traditional NSAIDs.[13] This guide outlines a systematic approach to validate this compound, hypothesizing that its primary anti-inflammatory action is mediated through the inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 7. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 8. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 12. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Fluoroquinazolin-2-amine for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 6-Fluoroquinazolin-2-amine. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Assessment and Immediate Safety Precautions
Given the limited specific data on this compound, its hazard profile must be inferred from structurally related quinazoline and quinazolinone derivatives. Compounds in this class can exhibit acute toxicity, and may cause skin, eye, and respiratory irritation.[4][5] Some quinazoline derivatives are used as cytotoxic drugs, which are known to be potent carcinogens and teratogens, necessitating stringent handling protocols to minimize exposure.[6][7][8]
Immediate Actions:
-
Consult the Safety Data Sheet (SDS): Always locate and thoroughly review the manufacturer-provided SDS for this compound before handling. This document contains the most specific and authoritative safety and disposal information.
-
Personal Protective Equipment (PPE): Due to the potential for toxicity and irritation, the following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.[9]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[9]
-
Lab Coat: A properly fitted laboratory coat must be worn to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, respiratory protection is advised to prevent inhalation.[9]
-
Waste Management: A Step-by-Step Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11]
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[4] This includes:
-
The pure compound.
-
Solutions containing the compound.
-
Contaminated lab supplies (e.g., pipette tips, vials, gloves, bench paper).[12]
Segregation is Key: This waste stream must be kept separate from other chemical wastes to prevent potentially dangerous reactions. Specifically, store it away from:
-
Strong oxidizing agents.
-
Acids and bases, unless compatibility has been confirmed.[13]
Step 2: Proper Containerization
Proper containment is crucial to prevent leaks and exposure.
-
Primary Container: Use a dedicated, leak-proof container with a secure, screw-on cap.[11][12] The container must be made of a material compatible with the chemical. For solid waste, the original manufacturer's container is often a good option.[11] For liquid waste, ensure the container is designed for liquids and will not leak if tipped.[2]
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
An indication of the major components and their approximate percentages if it is a mixed waste stream.
-
-
Secondary Containment: Always place the primary waste container in a secondary container, such as a lab tray or dishpan.[12] This secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container to contain any potential leaks.[12]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA).[13]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely capped at all times, except when adding waste.[12][13]
-
Time and Quantity Limits: Do not accumulate more than 55 gallons of a single hazardous waste stream. Waste containers must be moved to the central accumulation area within three days of being full. Partially filled containers can remain in the SAA for up to one year.[13]
Step 4: Arranging for Disposal
-
Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.
-
Waste Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[12] They will ensure the waste is transported by a licensed hazardous waste company to a permitted treatment, storage, and disposal facility (TSDF).[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed toxicity based on related quinazoline compounds.[4][5] |
| Disposal Method | Licensed Hazardous Waste Vendor | Ensures compliance with EPA regulations and minimizes environmental impact.[4][15] |
| PPE | Nitrile gloves, safety goggles, lab coat | Protects against potential skin/eye irritation and absorption.[9] |
| Container Type | Sealed, compatible, clearly labeled | Prevents leaks, spills, and misidentification of waste.[11][12] |
| Storage Location | Designated Satellite Accumulation Area | Safe, secure, and compliant temporary storage of hazardous materials.[13] |
| Incompatible Wastes | Strong oxidizers, acids, bases | Avoids potentially hazardous chemical reactions.[13] |
On-Site Treatment (Not Recommended)
While chemical degradation of the quinazolinone ring through hydrolysis under strong acidic or basic conditions is theoretically possible, this is not recommended as a standard disposal procedure.[4] Such a process should only be considered in unique circumstances by highly trained personnel in a controlled laboratory setting with specific institutional approval, as it can lead to the generation of other potentially hazardous degradation products.[4][16][17] The primary and safest disposal route remains professional incineration by a licensed facility.
Conclusion
The responsible management and disposal of laboratory chemicals like this compound are fundamental to a safe research environment. By adhering to these guidelines, which are grounded in established safety protocols and regulatory standards, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health & Safety professionals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pfw.edu [pfw.edu]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. acs.org [acs.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. sustainable-markets.com [sustainable-markets.com]
- 16. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
A Researcher's Comprehensive Guide to Safely Handling 6-Fluoroquinazolin-2-amine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 6-Fluoroquinazolin-2-amine. Our approach is built on the pillars of scientific integrity and practical, field-proven experience to ensure that every step, from receipt to disposal, is conducted with the utmost care and precision.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. However, the biological activity of these derivatives necessitates a robust respect for their potential hazards. This guide is designed to build your confidence and ensure your safety when working with this compound.
Hazard Analysis: Understanding the Risks
While comprehensive toxicological data for this compound is not fully elucidated, its chemical structure and available safety information point to a clear hazard profile. The compound is classified with the following GHS Hazard Statements: H302, H315, H319, and H335. This classification, supported by data from structurally analogous aromatic amines and quinoline derivatives, forms the basis of our safety protocols.
Summary of Potential Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed (H302). Ingestion can lead to systemic toxic effects.
-
Skin Irritation: Causes skin irritation (H315). Prolonged contact may lead to inflammation and discomfort.
-
Eye Irritation: Causes serious eye irritation (H319). Direct contact can result in significant eye damage.
-
Respiratory Irritation: May cause respiratory irritation (H335). Inhalation of the dust can irritate the nose, throat, and lungs.
Given these hazards, we will treat this compound as a potent compound and adhere to stringent safety measures at all times.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not merely a requirement but a critical system designed to isolate you from the chemical's hazards. Each component is chosen for a specific protective function. Do not enter any area where this compound is handled without the prescribed PPE.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | The inner glove protects against incidental contact during outer glove removal. The outer glove provides the primary barrier. Nitrile is selected for its broad resistance to chemicals, though specific breakthrough time data for this compound is unavailable. Always inspect gloves for integrity before use. |
| Eye/Face Protection | Tight-fitting safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield should be worn over goggles when there is a significant splash risk, such as during bulk transfers or spill cleanup. |
| Protective Clothing | A clean, buttoned laboratory coat. | A lab coat protects your skin and personal clothing from contamination. Ensure it is worn fully fastened. |
| Respiratory Protection | Use is dictated by the operational scale and engineering controls. | For handling small quantities within a certified chemical fume hood, respiratory protection is typically not required. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with particulate filters (N95 or higher) is mandatory to prevent inhalation of the dust. |
Operational Plan: From Weighing to Reaction
Adherence to a strict, step-by-step operational plan minimizes exposure and prevents contamination. All handling of this compound as a solid or in solution must occur within a certified chemical fume hood to control airborne particulates and vapors.
Workflow for Handling this compound
Caption: Standard workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation: Before bringing the chemical into the workspace, don all required PPE as outlined in the table above. Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Weighing:
-
Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood.
-
Use anti-static tools if available to prevent dispersal of the fine powder.
-
Close the primary container immediately after removing the required amount.
-
-
Solution Preparation:
-
Add the weighed solid to your chosen solvent in a suitable flask or beaker.
-
Ensure the solvent is added slowly to avoid splashing.
-
If sonication or heating is required to aid dissolution, ensure the vessel is appropriately covered to prevent aerosolization.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface inside the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.
-
Dispose of all contaminated wipes and weigh papers as solid hazardous waste.
-
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Management:
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.
-
Contain: For small spills inside a fume hood, use an inert absorbent material like vermiculite or sand to cover and contain the powder.
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid generating dust during this process.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) officer.
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste streams containing this compound must be treated as hazardous waste. Improper disposal can pose a significant risk to the environment.
-
Solid Waste: This includes contaminated gloves, weigh papers, absorbent pads, and any unused solid compound. Collect this waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled container for "Halogenated Solvent Waste." Do not mix with non-halogenated waste streams.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Final Disposal: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Never pour this chemical or its solutions down the drain.
By integrating these safety protocols into your daily laboratory operations, you foster an environment of scientific excellence and uncompromising safety. Should you have any further questions, do not hesitate to consult your institution's EHS department.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
